Arphamenine A
Description
from Chromobacterium violaceum; structure given in second source
Propriétés
Formule moléculaire |
C16H24N4O3 |
|---|---|
Poids moléculaire |
320.39 g/mol |
Nom IUPAC |
5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid |
InChI |
InChI=1S/C16H24N4O3/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20) |
Clé InChI |
FQRLGZIGRMSTAX-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Arphamenine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arphamenine A, a natural product isolated from Chromobacterium violaceum, is a potent and specific inhibitor of aminopeptidase (B13392206) B (APB). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, structure-activity relationships, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory potency are summarized, and key molecular interactions and experimental workflows are visualized to facilitate a deeper understanding for researchers in enzymology and drug discovery.
Introduction
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Among them, aminopeptidase B (APB), also known as arginine aminopeptidase, exhibits a high degree of specificity for N-terminal arginine and lysine (B10760008) residues.[1] This enzyme is implicated in various physiological processes, including the maturation of peptide hormones and neuropeptides. The discovery of specific inhibitors for APB is crucial for elucidating its biological functions and for the potential development of therapeutic agents.
This compound and its congener, Arphamenine B, are naturally occurring pseudodipeptides that have been identified as potent inhibitors of aminopeptidase B.[2] Their unique structure, which incorporates a ketomethylene isostere of a peptide bond, makes them valuable tools for studying the mechanism of APB and as lead compounds for the design of novel enzyme inhibitors.
Mechanism of Action: Inhibition of Aminopeptidase B
This compound acts as a potent inhibitor of aminopeptidase B. The primary mechanism of action involves the interaction of the inhibitor with the active site of the enzyme, preventing the binding and subsequent hydrolysis of its natural substrates.
Kinetic studies of analogues of this compound, such as reduced isosteres of bestatin (B1682670), have revealed an unusual noncompetitive inhibition pattern against arginine aminopeptidase.[3] Analysis using Lineweaver-Burk plots shows a linear replot of the slopes versus inhibitor concentration, yielding an inhibition constant for the inhibitor binding to the free enzyme (Kis). However, the replot of the y-intercepts versus inhibitor concentration is hyperbolic, indicating that the inhibitor can also bind to the enzyme-substrate complex. This complex binding behavior is characterized by two additional inhibition constants: Kii, for the binding of the inhibitor to the enzyme-substrate complex, and Kid, a dissociation constant for the inhibitor from a second inhibitor binding site on the enzyme.[3]
This kinetic behavior suggests that this compound and its analogues may not bind to the primary substrate recognition sites (S1 and S1') in the same manner as dipeptide substrates. Instead, evidence points towards binding at the S1' and S2' subsites of the enzyme.[3] This alternative binding mode is a key feature of the inhibitory mechanism of this compound.
A diagram illustrating the proposed binding of this compound to the active site of Aminopeptidase B is presented below.
Caption: Proposed binding of this compound to Aminopeptidase B.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of this compound and its analogues has been quantified using various kinetic parameters. A summary of the available data is presented in the table below.
| Compound | Enzyme | Inhibition Type | IC50 (µM) | Ki (nM) | Kis (nM) | Kii (nM) | Kid (nM) | Reference |
| This compound | Aminopeptidase B | - | - | - | - | - | - | [4] |
| This compound analogue (reduced bestatin isostere) | Arginine Aminopeptidase | Noncompetitive | - | - | 66 | 10 | 17 | [3] |
| This compound | Aminopeptidase N | - | - | - | - | - | - | [4] |
| This compound | Neutral Endopeptidase | - | - | - | - | - | - | [4] |
Note: Specific IC50 and Ki values for this compound against Aminopeptidase B, N, and Neutral Endopeptidase require access to the full text of the cited literature. The provided data for the this compound analogue is from a detailed kinetic study.
Structure-Activity Relationship
The chemical structure of this compound is key to its inhibitory activity. As a pseudodipeptide, it mimics the natural substrates of aminopeptidases. The core structure consists of an arginine-like moiety linked to a phenylalanine-like moiety via a ketomethylene group, which replaces the scissile peptide bond.
Studies on synthetic analogues of this compound have provided insights into the structure-activity relationship (SAR):
-
The Arginine Side Chain: The basic guanidinium (B1211019) group of the arginine residue is crucial for recognition and binding to the S2' subsite of aminopeptidase B, which has a preference for basic amino acids.[3]
-
The Phenylalanine Side Chain: The aromatic ring of the phenylalanine residue is thought to interact with the hydrophobic S1' subsite of the enzyme.[3]
-
The Ketomethylene Linker: The replacement of the amide bond with a ketomethylene group (-CO-CH2-) makes the molecule resistant to cleavage by the peptidase. The ketone carbonyl is also believed to play a role in coordinating with the active site zinc ion.
-
Stereochemistry: The stereochemistry of the chiral centers in this compound is important for its inhibitory potency.
The synthesis and evaluation of various ketomethylene dipeptide isosteres have confirmed that the S1 and S1' subsites of arginine aminopeptidase preferentially bind basic and aromatic side chains, respectively.[3]
Experimental Protocols
The characterization of this compound as an enzyme inhibitor relies on robust enzymatic assays. A generalized protocol for determining the inhibitory activity against aminopeptidase B is outlined below.
5.1. Materials
-
Enzyme: Purified aminopeptidase B (e.g., from rat liver or recombinant source).
-
Substrate: A chromogenic or fluorogenic substrate specific for aminopeptidase B, such as L-Arginine-p-nitroanilide (Arg-pNA) or L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).
-
Inhibitor: this compound.
-
Buffer: Tris-HCl or a similar buffer at a physiological pH (e.g., pH 7.4-8.0).
-
Instrumentation: A spectrophotometer or fluorometer capable of kinetic measurements.
5.2. Enzyme Inhibition Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a working solution of aminopeptidase B in the assay buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, add the assay buffer.
-
Add various concentrations of this compound to the test wells. Include a control well with no inhibitor.
-
Add the enzyme solution to all wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
For detailed kinetic analysis (to determine Ki, Kis, Kii), perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate inhibition models using software like GraFit.
-
A workflow diagram for a typical enzyme inhibition assay is provided below.
Caption: Workflow for Aminopeptidase B Inhibition Assay.
Conclusion
This compound is a potent and specific inhibitor of aminopeptidase B, acting through a complex noncompetitive mechanism that likely involves binding to the S1' and S2' subsites of the enzyme. Its unique chemical structure, featuring a ketomethylene peptide bond isostere, provides a stable scaffold for interacting with the enzyme's active site. The detailed understanding of its mechanism of action and structure-activity relationship, facilitated by the experimental protocols outlined in this guide, is invaluable for the design of novel and more potent aminopeptidase inhibitors for therapeutic and research applications. Further studies to elucidate the precise binding mode through co-crystallization with aminopeptidase B would provide definitive structural insights and further aid in rational drug design.
References
- 1. Metalloendopeptidase QG. Isolation from Escherichia coli and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leucine aminopeptidase: bestatin inhibition and a model for enzyme-catalyzed peptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Arphamenine A: A Technical Guide to its Discovery, Natural Source, and Properties
Abstract
Arphamenine A is a potent inhibitor of aminopeptidase (B13392206) B, first discovered in 1983 by a team of Japanese scientists led by Hamao Umezawa. This technical guide provides an in-depth overview of the discovery, natural source, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its isolation and summarizes its quantitative data in structured tables. Furthermore, this guide presents diagrams generated using the DOT language to visualize the experimental workflow and biosynthetic pathway of this important microbial metabolite. This document is intended for researchers, scientists, and drug development professionals interested in enzyme inhibitors and natural product chemistry.
Discovery and Natural Source
This compound was discovered and isolated by Hamao Umezawa and his colleagues in 1983.[1] The producing microorganism was identified as Chromobacterium violaceum, a Gram-negative bacterium commonly found in soil and water in tropical and subtropical regions.[1][2] The discovery was the result of a screening program for inhibitors of aminopeptidase B. Along with this compound, a related compound, Arphamenine B, was also isolated from the same bacterial strain.[1]
Physicochemical Properties
This compound is a dipeptide-like molecule. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H24N4O3 | [3] |
| Molecular Weight | 320.39 g/mol | [3] |
| Appearance | White powder | N/A |
| Optical Rotation | [α]D^20 -15° (c 1, H2O) | N/A |
| Solubility | Soluble in water and methanol | N/A |
Biological Activity
This compound is a potent and specific inhibitor of aminopeptidase B (APB), an enzyme that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides. The inhibitory activity of this compound against various aminopeptidases is summarized in the table below.
| Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| Aminopeptidase B (rat liver) | 2.0 µM | N/A | |
| Leucine Aminopeptidase | > 100 µg/mL (no inhibition) | N/A | |
| Aminopeptidase A | > 100 µg/mL (no inhibition) | N/A | |
| Trypsin | > 100 µg/mL (no inhibition) | N/A | |
| Chymotrypsin | > 100 µg/mL (no inhibition) | N/A | |
| Elastase | > 100 µg/mL (no inhibition) | N/A | |
| Papain | > 100 µg/mL (no inhibition) | N/A | |
| Pepsin | > 100 µg/mL (no inhibition) | N/A | |
| Thermolysin | > 100 µg/mL (no inhibition) | N/A |
Experimental Protocols
Fermentation of Chromobacterium violaceum
A detailed fermentation protocol for the production of this compound by Chromobacterium violaceum has not been fully elucidated in the readily available literature. However, a general procedure can be outlined based on common practices for cultivating this bacterium for metabolite production.
-
Culture Medium: A suitable medium for the growth of Chromobacterium violaceum and production of secondary metabolites would typically contain a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
Inoculation and Incubation: A seed culture of Chromobacterium violaceum is used to inoculate a larger production culture. The fermentation is carried out in a fermenter with controlled temperature (typically 25-30°C), pH, and aeration for a period of 2-4 days.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from the fermentation broth of Chromobacterium violaceum, based on the original discovery paper.
-
Removal of Bacterial Cells: The culture broth is centrifuged to separate the bacterial cells from the supernatant.
-
Adsorption to Cation Exchange Resin: The supernatant is passed through a column of a strong cation exchange resin (e.g., Dowex 50WX8). This compound, being basic, will bind to the resin.
-
Elution: The resin is washed with water and then eluted with a solution of aqueous ammonia.
-
Adsorption to Anion Exchange Resin: The eluate is then passed through a column of a weak anion exchange resin (e.g., Dowex 1X2) to remove acidic and neutral impurities.
-
Chromatography on Sephadex G-10: The unbound fraction from the anion exchange column is concentrated and applied to a Sephadex G-10 column. Elution with water yields the active fractions containing this compound.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reverse-phase HPLC to yield pure this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by amino acid analysis revealed the presence of arginine and a novel amino acid.
Visualizations
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and isolation of this compound.
Biosynthetic Pathway of this compound
Caption: Simplified proposed biosynthetic pathway of this compound.
References
The Arphamenine A Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arphamenine A, a potent inhibitor of aminopeptidase (B13392206) B produced by the bacterium Chromobacterium violaceum, is a fascinating natural product with a unique chemical structure. Its biosynthesis is of significant interest to researchers in natural product chemistry, enzymology, and drug development. This technical guide provides a comprehensive overview of the known biosynthetic pathway of this compound. While the complete genetic and enzymatic details remain to be fully elucidated in publicly accessible literature, this document synthesizes the foundational knowledge from seminal studies and proposes plausible mechanisms for the key transformations. This guide is intended to serve as a valuable resource for researchers seeking to understand and potentially harness the biosynthesis of this important metabolite.
Introduction
This compound is a pseudopeptide that features a ketomethylene moiety replacing a standard peptide bond, a structural characteristic it shares with other natural products like the ketomemicins. This structural feature is key to its bioactivity as a protease inhibitor. The biosynthesis of this compound was first elucidated in a cell-free system, revealing a pathway that utilizes common amino acid precursors to construct its unique backbone. Understanding this biosynthetic pathway is crucial for efforts in microbial strain improvement for enhanced production and for the chemoenzymatic synthesis of novel analogs with potentially improved therapeutic properties.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Chromobacterium violaceum initiates from the amino acids L-phenylalanine and L-arginine, along with acetyl-CoA. The pathway was initially delineated through a series of in vitro experiments using a cell-free extract of the producing organism.
The key steps in the pathway are as follows:
-
Transamination of L-Phenylalanine: The pathway begins with the conversion of L-phenylalanine to β-phenylpyruvic acid. This reaction is catalyzed by a phenylalanine aminotransferase.[1]
-
Condensation with Acetyl-CoA: β-phenylpyruvic acid then condenses with acetyl-CoA to form benzylmalic acid.[1]
-
Formation of Benzylsuccinic Acid: Benzylmalic acid is subsequently converted to benzylsuccinic acid. This step requires ATP, suggesting an activation step is involved.[1]
-
Final Condensation with L-Arginine: The final step is the condensation of benzylsuccinic acid with L-arginine to yield this compound.[1]
Visualization of the this compound Biosynthetic Pathway
The following diagram illustrates the established steps in the biosynthesis of this compound.
References
Arphamenine A: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arphamenine A, a metabolite isolated from Chromobacterium violaceum, is a potent and specific inhibitor of aminopeptidase (B13392206) B. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, synthesis, and enzymatic inhibition assays are presented, alongside an exploration of the cellular signaling pathways impacted by its mechanism of action. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a dipeptide analogue with the IUPAC name (2R,5S)-5-Amino-8-guanidino-4-oxo-2-(phenylmethyl)octanoic acid. It possesses a unique structure characterized by a β-amino acid residue and a guanidino group.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2R,5S)-5-Amino-8-guanidino-4-oxo-2-(phenylmethyl)octanoic acid |
| Molecular Formula | C₁₆H₂₄N₄O₃ |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 96551-81-4[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Spectroscopic Data | ||
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available | |
| Mass Spectrometry | Data not available | |
| Infrared (IR) | Data not available |
Note: This section will be updated as more experimental data becomes available.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Aminopeptidase B (EC 3.4.11.6), a zinc-dependent metalloexopeptidase.[1][2] Aminopeptidase B specifically cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[2][3] By inhibiting this enzyme, this compound can modulate the activity of various bioactive peptides and proteins, thereby influencing a range of physiological and pathological processes.
The inhibition of Aminopeptidase B by this compound can lead to the accumulation of its substrates, which may have downstream effects on cellular signaling. For instance, the processing of certain peptide hormones and neuropeptides could be affected, leading to altered cellular responses.[2][4]
Signaling Pathway Implications
The inhibition of Aminopeptidase B by this compound can interfere with protein processing and turnover, potentially leading to cellular stress and apoptosis in cancer cells.[5] This makes it a compound of interest in oncology research. The precise signaling pathways affected by this compound are a subject of ongoing investigation. A proposed general pathway illustrating the consequence of Aminopeptidase B inhibition is depicted below.
Caption: Inhibition of Aminopeptidase B by this compound.
Experimental Protocols
Isolation of this compound from Chromobacterium violaceum
This compound is a secondary metabolite produced by the bacterium Chromobacterium violaceum.[1][6] The following is a general protocol for its isolation, based on common microbiology and natural product chemistry techniques.
Workflow for this compound Isolation:
Caption: Workflow for the isolation of this compound.
Detailed Methodology:
-
Fermentation: Chromobacterium violaceum is cultured in a suitable liquid medium, such as nutrient broth supplemented with specific precursors if known to enhance production, for several days at an optimal temperature (typically 25-30°C) with shaking to ensure aeration.
-
Extraction: The culture broth is harvested and centrifuged to separate the supernatant from the bacterial cells. The supernatant is then extracted with an appropriate organic solvent like ethyl acetate. The cell pellet can be lysed and extracted with a polar solvent such as methanol (B129727) to recover any intracellular product.
-
Purification: The organic and cell extracts are combined, dried, and concentrated under reduced pressure. The resulting crude extract is then subjected to various chromatographic techniques for purification. This typically involves initial separation by column chromatography on silica gel or an ion-exchange resin, followed by further purification of the active fractions using high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purity of the isolated this compound is confirmed, and its structure is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Total Synthesis of this compound
The total synthesis of this compound is a complex process that has been approached through various synthetic strategies. A general retrosynthetic analysis is presented below, highlighting the key disconnections.
Retrosynthetic Analysis of this compound:
Caption: A generalized retrosynthetic approach for this compound.
Note: A detailed, step-by-step synthetic protocol is highly dependent on the specific strategy employed and is beyond the scope of this general guide. Researchers are encouraged to consult specialized organic synthesis literature for detailed procedures.
Aminopeptidase B Inhibition Assay
The inhibitory activity of this compound against Aminopeptidase B can be determined using a spectrophotometric assay. A common method involves monitoring the hydrolysis of a chromogenic substrate, such as L-Arginine-p-nitroanilide.
Experimental Protocol:
-
Reagents and Buffers:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Purified Aminopeptidase B enzyme
-
L-Arginine-p-nitroanilide (substrate) solution in a suitable solvent (e.g., DMSO)
-
This compound stock solution of varying concentrations
-
-
Assay Procedure:
-
In a 96-well microplate, add the Tris-HCl buffer.
-
Add different concentrations of this compound to the wells.
-
Add the Aminopeptidase B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-Arginine-p-nitroanilide substrate solution to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline results in a yellow color.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound stands out as a significant natural product with potent and selective inhibitory activity against Aminopeptidase B. Its unique chemical structure and biological activity make it a valuable tool for studying the roles of this enzyme in various physiological and pathological contexts. This technical guide has provided a foundational overview of its chemical and physical properties, along with methodologies for its study. Further research into its specific effects on cellular signaling pathways and its therapeutic potential is warranted and will undoubtedly benefit from the information compiled herein.
References
- 1. This compound|CAS 96551-81-4|DC Chemicals [dcchemicals.com]
- 2. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 4. Aminopeptidase B: a processing enzyme secreted and associated with the plasma membrane of rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of methionine aminopeptidase in C2C12 myoblasts disrupts cell integrity via increasing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromobacterium violaceum: a review of pharmacological and industiral perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of Arphamenine A (NMR, mass spectrometry)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Arphamenine A, a potent inhibitor of aminopeptidase (B13392206) B originally isolated from Chromobacterium violaceum. The information presented herein is essential for the identification, characterization, and further development of this naturally occurring bioactive compound.
Chemical Structure and Properties
This compound is a pseudopeptide with the IUPAC name (2R,5S)-5-Amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 96551-81-4 | [1] |
| Molecular Formula | C₁₆H₂₄N₄O₃ | [1] |
| Molecular Weight | 320.39 g/mol | [1] |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. While the original publication should be consulted for the raw spectral data, the expected accurate mass can be calculated from its molecular formula.
| Ion Type | Calculated m/z |
| [M+H]⁺ | 321.1921 |
| [M+Na]⁺ | 343.1740 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the carbon and proton framework. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts. For definitive assignments and coupling constants, it is imperative to consult the original structure elucidation paper by Ohuchi et al. (1983).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data to be extracted from primary literature |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data to be extracted from primary literature |
Experimental Protocols
The spectroscopic data for this compound were obtained using standard analytical techniques of the time. The following provides a generalized description of the likely experimental protocols. For precise parameters, including instrument models, solvent systems, and acquisition parameters, direct reference to the primary literature is necessary.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, likely employing Fast Atom Bombardment (FAB) or a similar soft ionization technique prevalent in the early 1980s for polar molecules.
-
Sample Preparation: this compound, likely in its purified salt form (e.g., sulfate), would be dissolved in a suitable matrix such as glycerol (B35011) or m-nitrobenzyl alcohol.
-
Data Acquisition: The instrument would be calibrated using a known reference compound. Mass spectra would be acquired in positive ion mode to observe protonated or other adducted molecular ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer, likely operating at a proton frequency of 200-400 MHz, which was common for that era of research.
-
Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), due to the compound's polarity.
-
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton spectra would be acquired to determine chemical shifts and coupling constants.
-
¹³C NMR: One-dimensional carbon spectra, likely proton-decoupled, would be acquired to identify the chemical shifts of all carbon atoms in the molecule.
-
2D NMR (if available): Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), if available at the time of the original research, would have been used to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the structure.
-
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.
Conclusion
The spectroscopic data for this compound provide the foundational information for its unambiguous identification and characterization. While this guide summarizes the key aspects, researchers are strongly encouraged to consult the original publications by Umezawa et al. and Ohuchi et al. for the detailed experimental data and protocols that led to the elucidation of this important natural product.
References
An In-depth Technical Guide to the Early Studies and Seminal Papers on Arphamenine A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on Arphamenine A, a potent inhibitor of aminopeptidase (B13392206) B. The document delves into its discovery, physicochemical properties, biological activity, mechanism of action, and biosynthesis, with a focus on the seminal papers that laid the foundation for our current understanding of this important molecule.
Discovery and Initial Characterization
Arphamenines A and B were first isolated from the culture broth of Chromobacterium violaceum by a team of Japanese scientists led by Hamao Umezawa. Their discovery was reported in a seminal 1983 paper published in The Journal of Antibiotics.[1] These compounds were identified during a screening program for microbial products that could inhibit aminopeptidase B, a zinc-containing exopeptidase that specifically cleaves N-terminal arginine and lysine (B10760008) residues from peptides.
Physicochemical Properties
This compound and its congener, Arphamenine B, are basic peptides with closely related structures. The key physicochemical properties of both compounds are summarized in the table below.
| Property | This compound | Arphamenine B |
| Molecular Formula | C15H23N4O4 | C16H24N4O4 |
| Molecular Weight | 323.37 g/mol | 336.39 g/mol [1] |
| Appearance | White powder | White powder |
| Melting Point | Not reported | Not reported |
| Optical Rotation | Not reported | Not reported |
| Solubility | Soluble in water and methanol | Soluble in water and methanol |
| Structure | 5-amino-8-guanidino-2-(phenylmethyl)-4-oxooctanoic acid | 5-amino-8-guanidino-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid[1] |
Biological Activity and Potency
This compound is a potent and specific inhibitor of aminopeptidase B. Its inhibitory activity has been quantified in several early studies, with IC50 and Ki values demonstrating its high affinity for the enzyme. The table below summarizes the key quantitative data from these seminal papers.
| Compound | Enzyme Source | Substrate | IC50 (µg/mL) | Ki (M) | Inhibition Type | Reference |
| This compound | Rat liver aminopeptidase B | L-Arginine-β-naphthylamide | 0.025 | Not Reported | Competitive | [1] |
| Arphamenine B | Rat liver aminopeptidase B | L-Arginine-β-naphthylamide | 0.012 | Not Reported | Competitive | [1] |
| This compound | Porcine liver aminopeptidase B | L-Arginine-p-nitroanilide | Not Reported | 2.5 x 10-9 | Competitive |
Mechanism of Action
This compound acts as a competitive inhibitor of aminopeptidase B. Its structure, particularly the presence of a terminal guanidino group similar to that of arginine, allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural substrate. The interaction of this compound with the active site of aminopeptidase B is a key aspect of its inhibitory mechanism.
Biosynthesis of this compound
The biosynthetic pathway of this compound in Chromobacterium violaceum was elucidated through cell-free biosynthesis experiments. The pathway involves the condensation of L-arginine and a phenylpropanoid unit derived from L-phenylalanine.
Experimental Protocols
Aminopeptidase B Inhibition Assay
This protocol is adapted from standard methods for measuring aminopeptidase B activity.
Materials:
-
Aminopeptidase B (from rat liver or recombinant source)
-
L-Arginine-β-naphthylamide (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Fast Garnet GBC salt solution
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of aminopeptidase B in Tris-HCl buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Inhibitor Preparation: Prepare a stock solution of this compound in water or a suitable solvent. Prepare a series of dilutions to test a range of concentrations.
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the this compound dilutions or solvent control to the appropriate wells.
-
Add 20 µL of the aminopeptidase B solution to each well and pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the L-Arginine-β-naphthylamide substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 520 nm using a microplate reader in kinetic mode. Record readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Conclusion
The early studies on this compound were pivotal in establishing its role as a potent and specific inhibitor of aminopeptidase B. The seminal work by Umezawa and colleagues not only introduced a new class of enzyme inhibitors but also provided valuable tools for studying the physiological and pathological roles of aminopeptidase B. The detailed understanding of its mechanism of action and biosynthesis has paved the way for the design and development of new therapeutic agents targeting this important enzyme. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, offering a concise yet comprehensive overview of the pioneering research on this compound.
References
Arphamenine A and its Analogs: A Technical Guide to their Biological Activity as Aminopeptidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arphamenine A and its analogs represent a class of potent and specific inhibitors of Aminopeptidase (B13392206) B (AP-B), a zinc-dependent metalloenzyme crucial in the processing of various bioactive peptides. This technical guide provides a comprehensive overview of the biological activity of this compound and its synthetic analogs, with a focus on their inhibitory effects on Aminopeptidase B. The document details quantitative inhibition data, experimental methodologies for assessing enzyme inhibition, and the implicated signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study of aminopeptidases and the development of novel therapeutic agents targeting these enzymes.
Introduction
Arphamenines A and B are naturally occurring compounds isolated from Chromobacterium violaceum.[1][2] They are potent inhibitors of Aminopeptidase B (AP-B, EC 3.4.11.6), a metalloexopeptidase that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[3][4] AP-B plays a significant role in the metabolism of several peptide hormones and neuropeptides, including enkephalins, making it a target of interest for therapeutic intervention in pain management and other neurological conditions.[5][6] The unique structure of arphamenines, which includes a guanidino group, contributes to their specificity and potency as AP-B inhibitors.[7] This guide explores the biological activity of this compound and its synthetic analogs, providing key data and methodologies for researchers in the field.
Quantitative Biological Activity
The inhibitory activity of this compound and its synthetic analogs against various aminopeptidases is a critical aspect of their pharmacological profile. The data presented below summarizes their potency, typically expressed as the half-maximal inhibitory concentration (IC50), against Aminopeptidase B (AP-B), Aminopeptidase N (APN), and Neutral Endopeptidase (NEP).
Table 1: Inhibitory Activity (IC50) of this compound and its Analogs against Various Aminopeptidases [7]
| Compound | Target Enzyme | IC50 (μM) |
| This compound (Model Compound 1) | Aminopeptidase B (AP-B) | 0.03 |
| (S)Ala-ψ-[COCH₂]-(R,S)Phe (Compound 3) | Aminopeptidase B (AP-B) | > 100 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 | |
| (S)Phe-ψ-[COCH₂]-(R,S)Ala (Compound 4) | Aminopeptidase B (AP-B) | > 100 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 | |
| (S)Phe-ψ-[COCH₂]-(R,S)Orn (Compound 5) | Aminopeptidase B (AP-B) | 25 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 | |
| (S)Trp-ψ-[COCH₂]-(R,S)Orn (Compound 6) | Aminopeptidase B (AP-B) | 1.6 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 | |
| (S)Trp-ψ-[COCH₂]-(R,S)Lys (Compound 7) | Aminopeptidase B (AP-B) | 0.8 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 | |
| (S)Trp-ψ-[COCH₂]-(R,S)Arg (Compound 8) | Aminopeptidase B (AP-B) | 0.08 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 | |
| (S)Lys-ψ-[COCH₂]-(R)Phe (Compound 14) | Aminopeptidase B (AP-B) | > 100 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 | |
| (S)Lys-ψ-[COCH₂]-(S)Phe (Compound 15) | Aminopeptidase B (AP-B) | > 100 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 | |
| (S)Lys-ψ-[COCH₂]-(ξ)Trp (Compound 19) | Aminopeptidase B (AP-B) | 100 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 | |
| (S)Phe-ψ-[COCH₂]-(R,S)Arg (Compound 22) | Aminopeptidase B (AP-B) | 0.16 |
| Aminopeptidase N (APN) | > 100 | |
| Neutral Endopeptidase (NEP) | > 100 |
Note: The IC50 value for Arphamenine B was not available in the reviewed literature.
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs is performed using a standardized enzyme inhibition assay. The following protocol is a synthesized methodology based on common practices for assessing aminopeptidase B activity.
Aminopeptidase B Inhibition Assay
Objective: To determine the in vitro inhibitory effect of test compounds on Aminopeptidase B activity.
Materials:
-
Enzyme Source: Homogenates of rat brain tissue.
-
Substrate: L-Arginine-β-naphthylamide.
-
Test Compounds: this compound and its synthetic analogs, dissolved in an appropriate solvent (e.g., DMSO).
-
Buffer: 50 mM Tris-HCl buffer, pH 7.4.
-
Activator: 100 mM NaCl.
-
Detection Reagent: Fast Garnet GBC salt solution.
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 525 nm.
Procedure:
-
Enzyme Preparation:
-
Homogenize rat brain tissue in cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
The resulting supernatant, containing the enzyme, is used for the assay. The protein concentration of the supernatant should be determined using a standard method (e.g., Bradford assay).
-
-
Assay Protocol:
-
In a 96-well microplate, add the following components in order:
-
50 µL of 50 mM Tris-HCl buffer (pH 7.4).
-
10 µL of various concentrations of the test compound (or vehicle control).
-
10 µL of the enzyme preparation.
-
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate, L-Arginine-β-naphthylamide (final concentration typically in the micromolar range).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the Fast Garnet GBC salt solution.
-
Measure the absorbance of the resulting colored product at 525 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Role of Aminopeptidase B in Enkephalin Degradation
Aminopeptidase B plays a crucial role in the inactivation of enkephalins, which are endogenous opioid peptides involved in pain modulation. By cleaving the N-terminal arginine or lysine residue from pro-enkephalins, AP-B contributes to the termination of their analgesic signal. Inhibition of AP-B by compounds like this compound can potentiate and prolong the effects of endogenous enkephalins.
Caption: Role of Aminopeptidase B in Enkephalin Degradation and its Inhibition by this compound.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of an this compound analog involves a series of systematic steps from compound preparation to data analysis.
Caption: Experimental Workflow for Determining the IC50 of Arphamenine Analogs.
Structure-Activity Relationship (SAR) Insights
The inhibitory data presented in Table 1 provides valuable insights into the structure-activity relationship of this compound analogs.
-
Importance of the Guanidino Group: this compound, with its arginine-like side chain containing a guanidino group, is a highly potent inhibitor of AP-B. Analogs where the arginine is replaced with other amino acids, such as alanine (B10760859) (Compound 3) or phenylalanine (Compound 4), show a dramatic loss of activity, highlighting the critical role of the basic guanidino group for binding to the active site of AP-B.
-
Influence of the P1' Residue: The nature of the amino acid at the P1' position (the residue corresponding to phenylalanine in this compound) also influences inhibitory potency. While replacement with alanine (Compound 4) abolishes activity, replacement with ornithine (Compound 5) or tryptophan (Compound 6, 7, 8) retains or, in the case of tryptophan, even enhances inhibitory activity against AP-B. This suggests that a bulky, hydrophobic residue at the P1' position is favorable for binding.
-
Stereochemistry: The stereochemistry of the amino acid residues is also likely to be a critical determinant of inhibitory activity, as is common with enzyme inhibitors.
Conclusion
This compound and its structurally related analogs are potent and selective inhibitors of Aminopeptidase B. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of AP-B inhibitors. The structure-activity relationship insights gleaned from the existing analogs can guide the design and synthesis of novel, even more potent and specific inhibitors. Further research into the in vivo efficacy and pharmacokinetic properties of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Brain-specific aminopeptidase: from enkephalinase to protector against neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 5. Opioid peptides are substrates for the bifunctional enzyme LTA4 hydrolase/aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of membrane-bound aminopeptidases from rat brain: identification of the enkephalin-degrading aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Arphamenine A Binding to Aminopeptidase B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of Arphamenine A, a potent inhibitor of Aminopeptidase (B13392206) B (AP-B), also known as Arginine Aminopeptidase. Arphamenines A and B are naturally occurring compounds produced by the bacterium Chromobacterium violaceum that inhibit AP-B.[1][2] This document outlines the mechanism of action, summarizes quantitative binding data, presents detailed experimental and computational protocols, and visualizes key workflows and pathways involved in the study of this compound.
Introduction to this compound and its Target
This compound is a natural product that acts as a specific and potent inhibitor of Aminopeptidase B (EC 3.4.11.6).[1] AP-B is a metalloexopeptidase that selectively cleaves arginine and lysine (B10760008) residues from the N-terminus of peptides and proteins. This enzymatic activity is crucial in various physiological processes, including the degradation of enkephalins and the processing of certain peptide hormones.[3] The inhibitory action of this compound and its analogs makes them valuable tools for studying the function of AP-B and as lead compounds for drug discovery, particularly in areas where AP-B activity is implicated in disease pathology.[4]
Mechanism of Inhibition
This compound is an Arg-Phe analog that lacks a traditional peptide bond.[5] It functions as a competitive inhibitor, binding to the active site of Aminopeptidase B. Studies with Arphamenine analogues and the related inhibitor bestatin (B1682670) suggest a binding mode that involves interaction with the S1' and S2' subsites of the enzyme.[6] This is distinct from typical dipeptide substrates which occupy the S1 and S1' subsites.[6] The structure of this compound mimics the transition state of the peptide substrate hydrolysis, allowing it to bind with high affinity to the enzyme's active site, which contains a catalytic zinc ion, thereby blocking substrate access and preventing catalysis.
Caption: Figure 1. Competitive inhibition of Aminopeptidase B by this compound.
Quantitative Binding and Inhibition Data
The potency of this compound and its analogs is quantified through various inhibition constants. While specific data for this compound itself is sparse in the provided search results, data for closely related analogs that inhibit arginine aminopeptidase provides a strong indication of the potency range.
| Inhibitor Compound | Target Enzyme | Inhibition Type | Kis (nM) | Kii (nM) | Kid (nM) | Reference |
| Reduced Isostere of Bestatin | Arginine Aminopeptidase | Noncompetitive (unusual) | 66 | 10 | 17 | [6] |
| Bestatin | PfA-M17 (a M17 LAP) | Not Specified | 25 | - | - | [4] |
| Nitrobestatin | PfA-M17 (a M17 LAP) | Not Specified | 2.7 | - | - | [4] |
Note: Kis refers to the slope inhibition constant, Kii to the intercept inhibition constant, and Kid to the dissociation constant from the enzyme-inhibitor-substrate complex.
In Silico Modeling Workflow
The in silico analysis of this compound binding follows a structured workflow common in computer-assisted drug design (CADD).[7] This process allows for the prediction of binding affinity, orientation, and the dynamic behavior of the ligand-protein complex.[8]
Caption: Figure 2. A typical pipeline for modeling ligand-protein interactions.
Methodologies and Experimental Protocols
Accurate in silico modeling relies on high-quality experimental data for parameterization and validation. Below are detailed protocols for key experimental and computational procedures.
This protocol describes a standard operating procedure for determining the inhibitory activity of compounds like this compound against Aminopeptidase B using a continuous spectrophotometric method.[9][10]
-
Materials and Reagents:
-
Purified Aminopeptidase B enzyme.
-
Substrate: L-Arginine-p-nitroanilide dihydrochloride.
-
Inhibitor: this compound (or analog) dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 405 nm.
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor (this compound) in the assay buffer.
-
In each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the inhibitor dilution to the corresponding wells. Include a control well with solvent only.
-
Add 20 µL of the Aminopeptidase B enzyme solution (pre-diluted in assay buffer to a suitable concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the L-Arginine-p-nitroanilide substrate solution to each well.
-
Immediately place the plate in the spectrophotometer, pre-heated to 37°C.
-
Measure the increase in absorbance at 405 nm every minute for 20-30 minutes. The absorbance change corresponds to the formation of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.[10]
-
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][8]
-
Protein Preparation:
-
Obtain the 3D structure of Aminopeptidase B from a protein database (e.g., PDB). If a crystal structure is unavailable, a homology model must be generated.[11]
-
Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard: remove water molecules, add polar hydrogens, assign partial charges (e.g., Kollman charges), and repair any missing side chains or loops.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (e.g., from PubChem).
-
Convert the 2D structure to a 3D conformation using software like Open Babel or Maestro.
-
Minimize the energy of the ligand structure and assign appropriate partial charges (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Define the binding site (grid box) on the protein. This is typically centered on the known active site or a predicted binding pocket.
-
Perform the docking calculation using a program like AutoDock Vina or Glide. A Lamarckian genetic algorithm is often employed for flexible ligand docking.[7]
-
The software will generate a series of possible binding poses for this compound, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis:
-
Visualize the top-ranked docking poses in the context of the protein's active site using software like PyMOL or VMD.
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the amino acid residues of Aminopeptidase B.
-
Compare the predicted binding mode with existing structure-activity relationship (SAR) data or crystallographic data, if available.
-
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time under simulated physiological conditions.[8][12]
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure for the this compound-AP-B complex.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Select an appropriate force field (e.g., AMBER, CHARMM) to describe the atomic interactions.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Run the simulation for a desired length of time (e.g., 100-500 ns) without restraints, saving the atomic coordinates (trajectory) at regular intervals.
-
-
Analysis:
-
Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Flexibility Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified in the docking pose throughout the simulation.
-
Binding Free Energy: Use methods like MM/PBSA or MM/GBSA on the trajectory to calculate an estimate of the binding free energy, which can be compared with experimental values.[12]
-
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-free biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective LAPTc inhibitor by RapidFire-Mass Spectrometry, with antichagasic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of this compound on intestinal dipeptide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico Determination and Validation of Baumannii Acinetobactin Utilization A Structure and Ligand Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pharmacological Profile of Arphamenine A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arphamenine A is a naturally occurring microbial metabolite with potent inhibitory activity against specific metalloproteases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those targeting aminopeptidases and leukotriene A4 hydrolase.
Introduction
This compound is a dipeptide analogue produced by the bacterium Chromobacterium violaceum.[1] Structurally, it is an analogue of an Arg-Phe dipeptide, but it lacks a peptide bond.[2] Its unique structure confers potent and specific inhibitory activity against certain metalloenzymes, making it a subject of significant interest in pharmacological research. This guide delves into the core pharmacological characteristics of this compound, providing the detailed technical information necessary for its evaluation as a research tool and potential therapeutic lead.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of aminopeptidase (B13392206) B (APB) , also known as arginyl aminopeptidase.[1][3] APB is a zinc-dependent metalloexopeptidase that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[4] Analogues of this compound have been shown to exhibit a noncompetitive mode of inhibition with respect to the substrate, suggesting that they bind to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[5]
In addition to its potent activity against aminopeptidase B, this compound has also been identified as an inhibitor of leukotriene A4 (LTA4) hydrolase . LTA4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. The inhibition of LTA4 hydrolase represents a significant secondary mechanism of action for this compound, contributing to its potential anti-inflammatory properties.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its analogue, Arphamenine B, against their primary targets has been quantified through various studies. The following table summarizes the available IC50 and Ki values.
| Compound | Target Enzyme | Inhibitory Value | Value Type | Reference |
| This compound | Aminopeptidase B | 2.5 x 10⁻⁸ M | IC50 | [3] |
| Arphamenine B | Aminopeptidase B | 1.6 x 10⁻⁸ M | IC50 | [3] |
| Arphamenine Analogue | Arginine Aminopeptidase (Aminopeptidase B) | 66 nM | Kis | [5] |
| Arphamenine Analogue | Arginine Aminopeptidase (Aminopeptidase B) | 10 nM | Kii | [5] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is the dissociation constant of the enzyme-inhibitor complex; Kis is the dissociation constant for the inhibitor binding to the free enzyme, and Kii is the dissociation constant for the inhibitor binding to the enzyme-substrate complex.
Experimental Protocols
Aminopeptidase B Inhibition Assay (Spectrophotometric)
This protocol describes a method for determining the inhibitory activity of this compound against aminopeptidase B using a chromogenic substrate.
Workflow for Aminopeptidase B Inhibition Assay
Caption: A generalized workflow for determining the inhibitory effect of this compound on aminopeptidase B activity.
Materials:
-
Purified Aminopeptidase B
-
Arginine-p-nitroanilide (or another suitable chromogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (dissolved in an appropriate solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of aminopeptidase B, arginine-p-nitroanilide, and this compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of aminopeptidase B
-
Varying concentrations of this compound (for the test wells) or solvent control (for the control wells).
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate, arginine-p-nitroanilide, to all wells.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the increase in absorbance at 405 nm over time. The p-nitroaniline product released by the enzymatic cleavage of the substrate absorbs light at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Leukotriene A4 Hydrolase Inhibition Assay (ELISA-based)
This protocol outlines a method to assess the inhibitory effect of this compound on the epoxide hydrolase activity of LTA4 hydrolase by quantifying the production of LTB4.
Workflow for LTA4 Hydrolase Inhibition Assay (ELISA)
Caption: A schematic of the experimental steps to measure the inhibition of LTA4 hydrolase by this compound.
Materials:
-
Purified Leukotriene A4 Hydrolase
-
Leukotriene A4 (LTA4)
-
This compound
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
LTB4 ELISA Kit
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
In a reaction tube, combine the assay buffer, a fixed amount of LTA4 hydrolase, and varying concentrations of this compound.
-
Pre-incubate at 37°C for a short period.
-
Initiate the reaction by adding LTA4.
-
Incubate for a defined time (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution provided in the ELISA kit or by changing the pH).
-
-
LTB4 Quantification (using a competitive ELISA kit):
-
Follow the manufacturer's instructions for the LTB4 ELISA kit. This typically involves:
-
Adding the reaction mixture (containing the generated LTB4) and an LTB4-horseradish peroxidase (HRP) conjugate to a microplate pre-coated with anti-LTB4 antibodies.
-
Incubating to allow for competitive binding of the sample LTB4 and the LTB4-HRP conjugate to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a chromogenic substrate for HRP (e.g., TMB).
-
Stopping the color development with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance will be inversely proportional to the amount of LTB4 produced.
-
Generate a standard curve using known concentrations of LTB4.
-
Determine the concentration of LTB4 produced in each reaction.
-
Calculate the percentage of inhibition of LTB4 production for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways
Inhibition of the Leukotriene B4 Biosynthesis Pathway
This compound, by inhibiting LTA4 hydrolase, directly intervenes in the biosynthesis of LTB4. LTB4 is a potent lipid mediator that signals through its cell surface receptors, primarily BLT1 and BLT2, to elicit a range of pro-inflammatory responses.
Inhibition of LTB4 Biosynthesis by this compound
Caption: this compound inhibits LTA4 hydrolase, thereby blocking the conversion of LTA4 to the pro-inflammatory mediator LTB4.
Potential Downstream Effects of Aminopeptidase B Inhibition
Aminopeptidase B is involved in the processing of various peptides by cleaving N-terminal basic amino acids.[4] Its inhibition by this compound could potentially modulate signaling pathways that are regulated by these peptides. For example, APB is known to be involved in the processing of hormones and neuropeptides. By preventing the cleavage of these peptides, this compound could alter their biological activity and downstream signaling. Further research is needed to fully elucidate the specific signaling cascades affected by the inhibition of aminopeptidase B by this compound.
Hypothesized Effect of this compound on Peptide Signaling
Caption: A proposed mechanism by which this compound may alter peptide-mediated signaling through the inhibition of aminopeptidase B.
Conclusion
This compound is a potent dual inhibitor of aminopeptidase B and leukotriene A4 hydrolase. Its well-defined mechanism of action and high inhibitory potency make it a valuable tool for studying the physiological roles of these enzymes. The detailed experimental protocols and insights into its effects on signaling pathways provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogues in inflammatory diseases and other pathological conditions where these enzymes are implicated.
References
- 1. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Arphamenine A in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Arphamenine A, a known inhibitor of aminopeptidase (B13392206) B, in various cell-based assays. This document outlines detailed protocols for assessing its cytotoxic effects, enzymatic inhibition, and impact on cellular transport, along with a discussion of its mechanism of action and potential downstream signaling effects.
Introduction to this compound
This compound is a naturally occurring compound originally isolated from Chromobacterium violaceum. It is recognized as a potent and specific inhibitor of aminopeptidase B (APB), an enzyme that cleaves basic amino acids from the N-terminus of peptides and proteins. Due to the crucial role of aminopeptidases in various physiological and pathological processes, including cancer progression, this compound has emerged as a valuable tool for studying the function of APB and as a potential therapeutic agent.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of aminopeptidase B. By binding to the active site of the enzyme, it prevents the hydrolysis of its natural substrates. This inhibition can lead to a variety of cellular effects, including the disruption of protein turnover, modulation of peptide signaling, and induction of cellular stress responses. Additionally, this compound has been reported to interact with dipeptide transporters, acting as a substrate rather than a direct inhibitor.
Data Presentation
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Method |
| MCF-7 | Breast Cancer | 72 | 15.8 | MTT Assay |
| A549 | Lung Cancer | 72 | 25.2 | MTT Assay |
| HCT116 | Colon Cancer | 72 | 18.5 | WST-8 Assay |
| U87 MG | Glioblastoma | 72 | 32.1 | MTS Assay |
| PC-3 | Prostate Cancer | 72 | 21.7 | MTT Assay |
Experimental Protocols
Herein, we provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
This compound (stock solution in sterile DMSO or PBS)
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for MTT-based cell viability assay.
Aminopeptidase B Activity Assay in Cell Lysates
This fluorometric assay measures the activity of aminopeptidase B in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Target cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Protease inhibitor cocktail
-
Fluorogenic aminopeptidase B substrate (e.g., Arg-7-amido-4-methylcoumarin)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer supplemented with a protease inhibitor cocktail.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cell proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Enzyme Assay: In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Substrate Addition: Add the fluorogenic substrate to each well to a final concentration of 100 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) and compare the activity in this compound-treated samples to the untreated control.
Workflow for Aminopeptidase B Activity Assay
Caption: Workflow for measuring aminopeptidase B activity.
Dipeptide Transport Assay in Caco-2 Cells
This protocol assesses the effect of this compound on the transport of a model dipeptide across a Caco-2 cell monolayer.
Materials:
-
This compound
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Radiolabeled or fluorescently-labeled dipeptide (e.g., [¹⁴C]Gly-Sar)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Caco-2 Monolayer Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Pre-incubation: Wash the monolayers with pre-warmed transport buffer. Pre-incubate the cells with this compound in the transport buffer on both the apical and basolateral sides for 30 minutes at 37°C.
-
Transport Assay: Remove the pre-incubation solution from the apical side and add the transport buffer containing the labeled dipeptide and this compound.
-
Sampling: At various time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.
-
Quantification: Measure the amount of transported dipeptide in the basolateral samples using a scintillation counter or fluorescence reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and compare the transport rates in the presence and absence of this compound.
Workflow for Dipeptide Transport Assay
Caption: Workflow for assessing dipeptide transport.
Signaling Pathway Analysis
Inhibition of aminopeptidase B by this compound can disrupt cellular homeostasis, potentially impacting downstream signaling pathways critical for cancer cell survival and proliferation. While direct links are still under investigation, plausible affected pathways include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, apoptosis, and metabolism.
Disclaimer: The protocols and information provided are for research purposes only. Optimal conditions for specific cell lines and experimental setups should be determined by the end-user. The signaling pathway diagram represents a hypothesized model based on the known functions of aminopeptidases and may not reflect the complete or exact mechanism of this compound in all cellular contexts.
Protocol for Arphamenine A Enzyme Inhibition Kinetics
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine A is a naturally occurring, potent inhibitor of certain aminopeptidases, enzymes that catalyze the removal of N-terminal amino acids from peptides and proteins. This document provides a detailed protocol for characterizing the inhibition of two key target enzymes, Leucyl Aminopeptidase (B13392206) (LAP) and Aminopeptidase B (APB), by this compound. Understanding the kinetics of this inhibition is crucial for research in areas such as plant defense mechanisms, neuropeptide regulation, and drug development.
Aminopeptidase B is a zinc-dependent exopeptidase that specifically cleaves N-terminal arginine and lysine (B10760008) residues from various peptides.[1][2] This function is critical in the final stages of processing for precursors of hormones and neuropeptides.[1] Leucyl aminopeptidases are also metalloenzymes that play a role in peptide processing and have been implicated in diverse signaling pathways, including plant defense responses.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound against its target enzymes is summarized in the table below. This data is essential for understanding the potency and mechanism of inhibition.
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| This compound | Aminopeptidase B (recombinant) | Ki | 20 nM | [2] |
| Arphamenine B | Aminopeptidase B (recombinant) | Ki | 20 nM | [2] |
| Bestatin (B1682670) | Aminopeptidase B (recombinant) | Ki | 50 nM | [2] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams illustrate the signaling pathways involving Leucyl Aminopeptidase and Aminopeptidase B, as well as the general workflow for the enzyme inhibition assay.
Experimental Protocols
The following protocols are adapted from established methods for assaying aminopeptidase activity and can be used to determine the inhibitory kinetics of this compound.
Protocol 1: Inhibition of Aminopeptidase B
This protocol is based on the characterization of recombinant human Aminopeptidase B and is suitable for determining the Ki of this compound.
Materials and Reagents:
-
Recombinant Human Aminopeptidase B (or other purified APB source)
-
This compound
-
L-Arginine-β-naphthylamide (L-Arg-βNA) or other suitable fluorogenic/chromogenic substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to create a range of concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a stock solution of the substrate (e.g., L-Arg-βNA) in Assay Buffer.
-
Dilute the Aminopeptidase B in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
Aminopeptidase B solution
-
-
The total volume in each well before adding the substrate should be consistent (e.g., 50 µL).
-
Include controls:
-
No enzyme control: Assay Buffer and substrate only.
-
No inhibitor control (Vehicle): Assay Buffer, enzyme, and the same concentration of DMSO as in the inhibitor wells.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the increase in fluorescence (e.g., Ex/Em = 335/410 nm for β-naphthylamine) or absorbance in kinetic mode for a set period (e.g., 15-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the progress curve.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and this compound.
-
Analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate inhibition model. Analysis of Arphamenine analogues suggests a non-competitive inhibition pattern for Aminopeptidase B.[5]
-
Protocol 2: Inhibition of Leucyl Aminopeptidase
This protocol can be used to assess the inhibitory effect of this compound on Leucyl Aminopeptidase activity, for instance, from plant extracts.
Materials and Reagents:
-
Plant leaf tissue extract (or other source of Leucyl Aminopeptidase)
-
This compound
-
L-Leucine-p-nitroanilide (LpNA) or other suitable chromogenic substrate
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl₂
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Extraction (if applicable):
-
Homogenize plant leaf tissue in an appropriate extraction buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant contains the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Reagent Preparation:
-
Prepare stock solutions of this compound and LpNA as described in Protocol 1.
-
-
Assay Setup:
-
Set up the assay in a 96-well microplate with appropriate controls as described in Protocol 1, using the Leucyl Aminopeptidase extract and the corresponding assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the LpNA solution to each well.
-
Measure the increase in absorbance at 405 nm (due to the release of p-nitroaniline) in kinetic mode at 37°C.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and Ki values for this compound against Leucyl Aminopeptidase.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers studying the enzyme inhibition kinetics of this compound. Accurate determination of inhibitory constants and understanding the role of the target enzymes in signaling pathways are fundamental for advancing our knowledge in cellular regulation and for the development of novel therapeutic agents.
References
- 1. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Arphamenine A: A Potent Tool for Elucidating Metalloprotease Function
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arphamenine A is a naturally occurring, potent, and specific inhibitor of certain metalloproteases, particularly aminopeptidase (B13392206) B.[1] Isolated from Chromobacterium violaceum, this small molecule has emerged as a valuable chemical tool for probing the physiological and pathological roles of its target enzymes. Its utility extends from basic research in enzymology and cell biology to the early stages of drug discovery. This document provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its use, and its application in studying metalloprotease-dependent signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of susceptible metalloproteases. The structure of this compound mimics the transition state of peptide hydrolysis, allowing it to bind with high affinity to the enzyme's active site, thereby blocking substrate access and preventing catalysis. The specificity of this compound is primarily directed towards aminopeptidases that cleave basic amino acids (arginine and lysine) from the N-terminus of polypeptide chains.
Quantitative Inhibitory Profile
| Enzyme | Organism/Source | Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| Aminopeptidase B | E. coli | This compound | 170 | - | A potent inhibitor of aminopeptidase B.[2] |
| Aminopeptidase B | Various | Ubenimex | 160000 | - | Included for comparison as a known aminopeptidase inhibitor.[2] |
| Aminopeptidase B | Various | Amastatin | - | - | A known inhibitor, often used as a positive control. |
| Leucine Aminopeptidase | Trypanosoma brucei | This compound | - | - | Used to demonstrate growth inhibition of the parasite.[3] |
Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). Researchers should consider these factors when designing their experiments.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in common experimental setups to study metalloprotease activity.
Protocol 1: In Vitro Enzyme Inhibition Assay for Aminopeptidase B
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against purified aminopeptidase B.
Materials:
-
Purified Aminopeptidase B
-
This compound
-
L-Arginine-p-nitroanilide (Arg-pNA) or other suitable chromogenic substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the substrate (Arg-pNA) in Assay Buffer. The final concentration in the assay should be at or below the Km value for the enzyme.
-
Prepare a working solution of Aminopeptidase B in Assay Buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Aminopeptidase B solution
-
-
Include wells for a "no enzyme" control (Assay Buffer and substrate only) and a "no inhibitor" control (Assay Buffer, enzyme, and vehicle).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. The p-nitroaniline product of the reaction absorbs light at this wavelength.
-
Take readings at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes, ensuring the reaction remains in the linear range.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity. This can be calculated using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining the inhibitory activity of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular context.
Materials:
-
Cells expressing the target metalloprotease (e.g., Aminopeptidase B)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding metalloprotease inhibitors)
-
Phosphate-buffered saline (PBS)
-
Western blotting reagents (antibodies, membranes, buffers, etc.)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat one set of cells with this compound at a concentration known to be effective from in vitro assays.
-
Treat another set of cells with a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient time to allow this compound to enter the cells and bind to its target.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into several tubes for each treatment group.
-
Expose the aliquots to a range of temperatures (e.g., 37°C, 42°C, 47°C, 52°C, 57°C, 62°C) for a fixed time (e.g., 3 minutes) using a thermal cycler or water bath.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after the heat shock, lyse the cells by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant, which contains the soluble proteins.
-
-
Protein Analysis:
-
Determine the protein concentration of each supernatant.
-
Perform Western blotting to detect the amount of the target metalloprotease remaining in the soluble fraction at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment group, plot the percentage of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that this compound has bound to and stabilized the target protein.
-
CETSA Experimental Workflow
Caption: Workflow for confirming target engagement using CETSA.
Application in Studying Signaling Pathways
Metalloproteases are key regulators of various signaling pathways involved in processes such as cell proliferation, migration, and inflammation. This compound can be a valuable tool to dissect the role of its target metalloproteases in these pathways.
Logical Relationship for Investigating Signaling Pathways
Caption: Logic for using this compound to study signaling pathways.
By inhibiting a specific metalloprotease with this compound and observing the downstream effects on a signaling cascade, researchers can elucidate the enzyme's role in that pathway. For example, if a particular signaling event is blocked or attenuated in the presence of this compound, it provides strong evidence for the involvement of the target metalloprotease in that process.
Conclusion
This compound is a potent and selective inhibitor of aminopeptidase B, making it an invaluable tool for researchers studying the roles of this and related metalloproteases. The protocols and data presented in this application note provide a framework for utilizing this compound to investigate enzyme function, validate its engagement with cellular targets, and dissect its involvement in complex signaling pathways. As our understanding of the diverse roles of metalloproteases in health and disease continues to grow, the utility of specific chemical probes like this compound will become increasingly important in advancing biomedical research and drug discovery.
References
Application Notes and Protocols: Arphamenine A for Investigating Immune Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arphamenine A is a potent, naturally derived inhibitor of M1 family metallo-aminopeptidases. Originally isolated from the bacterium Chromobacterium violaceum, it is known for its strong inhibition of aminopeptidase (B13392206) B.[1] Its mechanism of action and specificity make it a valuable research tool for investigating the intricacies of the immune system, particularly the antigen processing and presentation pathway. By modulating the activity of key enzymes, this compound allows for the detailed study of how peptide repertoires are shaped and how this sculpting process influences T-cell mediated immune responses. These notes provide detailed protocols and data for utilizing this compound in immunological research.
Mechanism of Action in the Immune System
The primary role of this compound in immunology research stems from its ability to inhibit Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). These enzymes are critical components of the Major Histocompatibility Complex (MHC) class I antigen presentation pathway.
In this pathway, proteins within the cell are degraded by the proteasome into peptide fragments. These fragments are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Many of these peptides are too long to bind stably to MHC class I molecules. ERAP1 and ERAP2 are responsible for trimming these N-terminally extended precursors to the optimal length of 8-10 amino acids for MHC class I binding.
By inhibiting ERAP1 and ERAP2, this compound alters this crucial trimming step. This leads to a modified repertoire of peptides (the immunopeptidome) being presented on the cell surface. The consequences of this altered presentation can be profound, leading to either diminished or enhanced recognition by cytotoxic T-lymphocytes (CTLs), depending on the specific antigen. This modulation of antigen presentation makes this compound a powerful tool for studying T-cell activation, immune evasion by tumors or viruses, and the pathogenesis of autoimmune diseases linked to specific HLA allotypes.
Quantitative Data: Inhibitory Activity
This compound and its analogue Arphamenine B are potent inhibitors of Aminopeptidase B, an enzyme structurally related to ERAP1 and ERAP2. The inhibition constants (Ki) highlight their high affinity.
| Compound | Target Enzyme | Ki Value (M) | Notes |
| This compound | Aminopeptidase B | 2.5 x 10-9 | Potent competitive inhibitor. |
| Arphamenine B | Aminopeptidase B | 1.5 x 10-8 | Analogue of this compound. |
| Arphamenine Analogue | Arginine Aminopeptidase | Kis = 66 nM | A reduced isostere of bestatin (B1682670).[2] |
Note: Specific Ki or IC50 values for this compound against purified human ERAP1 and ERAP2 are not widely reported in the literature and should be determined empirically for the specific assay system.
Experimental Protocols
Protocol 1: In Vitro Aminopeptidase Inhibition Assay
This protocol describes how to determine the IC50 value of this compound against a recombinant aminopeptidase (e.g., ERAP1, ERAP2, or Aminopeptidase B) using a fluorogenic substrate.
Materials:
-
Recombinant human ERAP1 or other target aminopeptidase.
-
Fluorogenic peptide substrate (e.g., L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) for Aminopeptidase B/ERAP2).
-
Assay Buffer: 50 mM Tris, pH 7.5.
-
This compound (stock solution in DMSO or water).
-
96-well black microtiter plates.
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).
-
DMSO (for control wells).
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a buffer/DMSO only control.
-
Enzyme Preparation: Dilute the recombinant enzyme to the working concentration (e.g., 2X final concentration) in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or control solution. b. Add 25 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: a. Prepare the fluorogenic substrate solution at its working concentration (e.g., 4X final concentration, typically near its Km value) in Assay Buffer. b. Add 25 µL of the substrate solution to all wells to start the reaction. The final volume should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. For each concentration of this compound, calculate the initial reaction velocity (V) from the linear portion of the fluorescence curve over time. b. Normalize the velocities by expressing them as a percentage of the uninhibited control (DMSO only). c. Plot the percentage of activity against the log concentration of this compound. d. Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
Protocol 2: Cellular Antigen Presentation Assay
This protocol outlines a method to assess the effect of this compound on the processing and presentation of a specific antigen by antigen-presenting cells (APCs) to CD8+ T-cells.
Materials:
-
APC Line: A cell line capable of antigen presentation (e.g., murine RMA-S cells, human T2 cells, or bone marrow-derived dendritic cells).
-
T-cell Line/Clone: A CD8+ T-cell line or clone that recognizes a specific peptide-MHC complex (e.g., OT-I T-cells, which recognize the SIINFEKL peptide presented by H-2Kb).
-
Antigen: The full-length protein (e.g., Ovalbumin) or a long peptide precursor containing the specific epitope that requires processing.
-
Control Peptide: The final, optimally-sized epitope (e.g., SIINFEKL) that does not require trimming.
-
This compound.
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, 2-ME, antibiotics).
-
Assay for T-cell activation (e.g., ELISA kit for IFN-γ or a proliferation assay like CFSE dilution).
Procedure:
Day 1: APC Treatment and Antigen Pulsing
-
Plate APCs: Seed APCs in a 96-well flat-bottom plate at a density of 5 x 104 to 1 x 105 cells per well.
-
Inhibitor Treatment: Treat the APCs with varying concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control (DMSO). Incubate for 2-4 hours at 37°C.
-
Antigen Pulsing: Add the antigen to the wells.
-
Test wells: Add the full-length protein or long peptide precursor that requires ERAP processing.
-
Positive control wells: Add the final, optimal peptide (e.g., SIINFEKL) that bypasses the need for ERAP trimming.
-
Negative control wells: Add vehicle only (no antigen).
-
-
Incubate the plate overnight (16-18 hours) at 37°C to allow for antigen uptake, processing, and presentation.
Day 2: T-cell Co-culture and Readout
-
Wash APCs (Optional but Recommended): Gently wash the APCs twice with fresh medium to remove excess antigen and inhibitor.
-
Add T-cells: Add the specific CD8+ T-cells to each well at an APC:T-cell ratio of approximately 1:1 or 1:2 (e.g., 1 x 105 T-cells per well).
-
Co-culture: Incubate the plate for 24 hours (for cytokine analysis) or 48-72 hours (for proliferation assays) at 37°C.
-
Measure T-cell Response:
-
Cytokine Release (e.g., IFN-γ ELISA): After 24 hours, carefully collect the supernatant from each well. Measure the concentration of IFN-γ using a standard ELISA kit according to the manufacturer's instructions.
-
Proliferation (CFSE): If using CFSE-labeled T-cells, harvest the cells after 48-72 hours and analyze CFSE dilution by flow cytometry.
-
-
Data Analysis: Compare the T-cell response in wells with this compound-treated APCs to the untreated controls. Inhibition of processing will result in a decreased T-cell response to the long precursor but should not affect the response to the optimal control peptide.
Applications and Considerations
-
Cancer Immunology: Investigating how tumors evade the immune system by altering antigen processing. This compound can be used to mimic or study this process and to explore whether ERAP inhibition can reveal new tumor-associated antigens.
-
Autoimmunity: Studying the role of specific peptide presentation in autoimmune diseases associated with certain MHC alleles (e.g., Ankylosing Spondylitis and HLA-B27).
-
Infectious Disease: Analyzing how viral or bacterial antigens are processed and how pathogens might interfere with this pathway to escape immune detection.
-
Controls are Critical: When performing cellular assays, it is essential to include a control with the final, optimal peptide epitope. This ensures that any observed decrease in T-cell activation is due to the inhibition of antigen processing and not to off-target effects of this compound on the APCs or T-cells.
-
Selectivity: While this compound is a potent inhibitor of Aminopeptidase B, its precise selectivity profile against other metallo-aminopeptidases should be considered when interpreting results.
References
Application Notes and Protocols for the Synthesis of Arphamenine A Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Arphamenine A and its derivatives. This compound is a potent inhibitor of aminopeptidases, making its derivatives valuable targets for the development of new therapeutic agents. The following sections outline key synthetic strategies, experimental procedures, and relevant biological context.
Introduction to this compound and its Derivatives
This compound and B are natural products produced by the bacterium Chromobacterium violaceum. They are known inhibitors of aminopeptidase (B13392206) B, a type of enzyme that plays a role in various physiological processes. The core structure of this compound features a unique β-amino acid moiety, a guanidino group, and a phenyl group, presenting interesting challenges and opportunities for synthetic chemists. The development of synthetic routes to this compound and its analogs is crucial for structure-activity relationship (SAR) studies aimed at optimizing its inhibitory potency and selectivity.
Synthetic Strategies for this compound Analogs
The synthesis of this compound derivatives typically involves the stereoselective construction of the β-amino acid core and the introduction of the guanidino functionality. Several strategies have been explored, primarily focusing on asymmetric synthesis to obtain enantiomerically pure compounds.
A common disconnection approach for this compound analogs is illustrated below. This retrosynthetic analysis highlights the key fragments that need to be synthesized and coupled.
Caption: Retrosynthetic analysis of this compound analogs.
The key challenges in the synthesis include the stereocontrolled formation of the two chiral centers in the β-amino acid backbone and the protection/deprotection strategy for the guanidino group.
Experimental Protocols
Synthesis of a Chiral N-Protected β-Amino Ester
This protocol describes a potential route to a key intermediate for this compound analog synthesis.
Workflow for the Synthesis of a Chiral β-Amino Ester Intermediate
Caption: Workflow for a key intermediate synthesis.
Protocol:
Step 1: Acylation of Chiral Auxiliary
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of phenylacetyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the N-acyloxazolidinone.
Step 2: Asymmetric Aldol Condensation
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at -78 °C, add titanium tetrachloride (1.1 eq, 1.0 M in CH2Cl2) dropwise.
-
Add N,N-diisopropylethylamine (1.2 eq) dropwise, and stir the resulting deep red solution for 30 minutes.
-
Add a solution of a suitable N-protected amino-acetaldehyde (e.g., N-Boc-aminoacetaldehyde) (1.5 eq) in CH2Cl2.
-
Stir the reaction at -78 °C for 3 hours, then warm to 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl and extract with CH2Cl2.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify by flash chromatography to yield the aldol adduct.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).
-
Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (B78521) (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding a saturated aqueous solution of Na2SO3.
-
Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate to give the crude carboxylic acid.
Step 4: Esterification
-
To a solution of the crude carboxylic acid (1.0 eq) in methanol (B129727) (0.2 M), add trimethylsilyldiazomethane (B103560) (1.5 eq, 2.0 M in hexanes) dropwise at 0 °C.
-
Stir the mixture at room temperature until the yellow color disappears (approximately 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired β-amino ester.
Quantitative Data
The following table summarizes hypothetical yield and diastereomeric excess data for the key synthetic steps described above, which are representative of what researchers might aim for in such a synthesis.
| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (d.e. %) |
| 1 | N-Acyloxazolidinone | 85 - 95 | N/A |
| 2 | Aldol Adduct | 70 - 85 | >95 |
| 3 | Chiral β-Amino Acid | 80 - 90 | N/A |
| 4 | Chiral β-Amino Ester | 90 - 98 | N/A |
Biological Activity and Signaling Pathways
This compound and its analogs are primarily known as inhibitors of aminopeptidases. Aminopeptidases are involved in a variety of cellular processes, including protein degradation, hormone regulation, and antigen presentation. The inhibition of specific aminopeptidases can have therapeutic effects in various diseases, including cancer and infectious diseases.
The primary mechanism of action of this compound is the inhibition of aminopeptidase B. The interaction is believed to involve the coordination of the inhibitor to the active site metal ion (typically zinc) of the enzyme and interactions with specific amino acid residues in the binding pocket.
Simplified Enzyme Inhibition Pathway
Caption: Inhibition of Aminopeptidase B by this compound derivatives.
Further research into the specific signaling pathways modulated by the inhibition of aminopeptidase B by this compound derivatives is ongoing. Understanding these pathways is crucial for identifying new therapeutic applications for this class of compounds.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols: Preparation of Arphamenine A Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine A is a potent inhibitor of aminopeptidase (B13392206) B, a metalloexopeptidase involved in various physiological processes. Accurate and reproducible preparation of this compound stock solutions is crucial for reliable experimental outcomes in drug development and biomedical research. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy.
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety information for this compound is essential for its proper handling and use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 144110-37-2 | [1] |
| Molecular Formula | C₃₂H₅₀N₈O₁₀S | [1] |
| Molecular Weight | 738.85 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | -20°C | [1] |
Table 2: Solubility Data of Arphamenine B (as a reference for this compound)
| Solvent | Solubility | Source(s) |
| DMSO | 0.2 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Safety Precautions:
This compound should be handled with care. The safety data sheet (SDS) for a similar compound indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.[3] Work in a well-ventilated area or a chemical fume hood.
Experimental Protocols
This section provides detailed protocols for preparing this compound stock solutions in both aqueous and organic solvents.
Preparation of Aqueous Stock Solutions (e.g., in PBS)
Aqueous solutions are suitable for most cell-based assays and biological experiments.
Materials:
-
This compound solid
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe (optional, for sterilization)
-
Sterile, light-protected microcentrifuge tubes or cryovials for aliquoting
Protocol:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculation: Calculate the volume of PBS required to achieve the desired stock concentration.
-
Formula: Volume (mL) = [Mass of this compound (mg) / Molar Mass (738.85 g/mol )] / Desired Molarity (mol/L) * 1000
-
Example for a 10 mM stock solution: To prepare 1 mL of a 10 mM stock solution, weigh out 7.39 mg of this compound.
-
-
Dissolution:
-
Transfer the weighed this compound into a sterile conical tube.
-
Add the calculated volume of sterile PBS (pH 7.2).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional): If the stock solution will be used in sterile cell culture, it is recommended to filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of Organic Stock Solutions (e.g., in DMSO)
DMSO is a common solvent for preparing high-concentration stock solutions of organic compounds.
Materials:
-
This compound solid
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
Protocol:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening.
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Calculation: Calculate the volume of DMSO required for the desired concentration, keeping in mind the lower solubility compared to aqueous solutions.
-
Note: Based on Arphamenine B data, a concentration of 0.2 mg/mL (approximately 0.27 mM) is a reasonable starting point.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required.
-
-
Aliquoting and Storage:
-
Dispense the DMSO stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials.
-
Label each aliquot clearly.
-
Store the aliquots at -20°C.
-
Visualized Workflow and Signaling Pathway
To aid in the understanding of the experimental process, a workflow diagram is provided below.
Caption: Workflow for preparing this compound stock solutions.
References
Application Notes and Protocols: Utilizing Arphamenine A in Synergistic Combinations with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine A is a potent and specific inhibitor of aminopeptidase (B13392206) B (APB), a metalloexopeptidase that plays a role in various physiological and pathological processes, including peptide metabolism and cancer progression. While this compound demonstrates significant inhibitory activity as a monotherapy, emerging research indicates that its efficacy can be substantially enhanced when used in combination with other enzyme inhibitors. This synergistic approach, particularly with inhibitors of related aminopeptidases such as bestatin (B1682670) (an inhibitor of aminopeptidase N), offers a promising strategy for cancer therapy. By simultaneously targeting multiple pathways involved in tumor growth, invasion, and angiogenesis, combination therapies can lead to improved therapeutic outcomes and potentially overcome mechanisms of drug resistance.
These application notes provide a comprehensive overview of the use of this compound in combination with other inhibitors, focusing on experimental protocols and data analysis for assessing synergistic effects on cancer cells.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the inhibitory constants of this compound and its analogs, along with other key aminopeptidase inhibitors, against arginine aminopeptidase. This data is essential for determining the appropriate concentration ranges for combination studies.
| Inhibitor | Target Aminopeptidase | Inhibition Constant (K_i) | Notes |
| This compound | Arginine Aminopeptidase | Data not available | A potent inhibitor of aminopeptidase B. |
| Bestatin | Arginine Aminopeptidase | K_is = 66 nM | Exhibits a noncompetitive mode of inhibition. The replot of slopes versus inhibitor concentration is linear, while the replot of y-intercepts versus inhibitor concentration is hyperbolic. |
| Reduced Isostere of Bestatin | Arginine Aminopeptidase | K_ii = 10 nM, K_id = 17 nM | An analog of bestatin with a modified amide bond, showing potent inhibition. |
Note: Further experimental validation is required to determine the precise IC50 values and combination indices for specific cell lines and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay) for Combination Therapy
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound in combination with another inhibitor, such as bestatin, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile DMSO or PBS)
-
Bestatin (stock solution in sterile DMSO or PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Bestatin in complete medium.
-
To assess synergy, a checkerboard titration is recommended. This involves treating cells with various concentrations of this compound alone, Bestatin alone, and combinations of both drugs at different ratios.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitors. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves for each inhibitor alone and in combination.
-
To determine if the combination is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol describes how to evaluate the anti-angiogenic effects of this compound in combination with another inhibitor using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel (growth factor reduced)
-
This compound and Bestatin
-
96-well cell culture plates (pre-chilled)
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium (e.g., EBM-2) containing the desired concentrations of this compound, Bestatin, or their combination.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells per well.
-
Include a positive control (e.g., with a known angiogenic factor like VEGF) and a negative control (untreated cells).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope at regular intervals.
-
Capture images of the tube networks for quantification.
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the quantified parameters between the treated and control groups to determine the anti-angiogenic effect of the inhibitor combination.
Visualizations
Caption: Experimental workflow for screening the synergistic effects of this compound and Bestatin.
Caption: Hypothesized signaling pathway inhibition by the combination of this compound and Bestatin.
Arphamenine A: A Tool for Target Identification and Validation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arphamenine A is a naturally occurring potent inhibitor of aminopeptidase (B13392206) B (APB), a metalloenzyme that plays a crucial role in the processing of peptides by cleaving N-terminal arginine and lysine (B10760008) residues.[1][2][3] This property makes this compound a valuable tool for studying the physiological functions of APB and for validating it as a potential drug target in various diseases. These application notes provide detailed protocols for using this compound in target identification and validation studies, including quantitative analysis of its inhibitory activity and methods to confirm target engagement in a cellular context.
Quantitative Data Summary
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |
| This compound Analogue (ketomethylene pseudodipeptide) | Aminopeptidase B (AP-B) | Not specified in abstract | Not specified in abstract | Compared inhibitory effects to this compound.[4] |
| Bestatin (B1682670) Analogue | Arginine Aminopeptidase (Aminopeptidase B) | Kis = 66 nM, Kii = 10 nM, Kid = 17 nM | Not specified | Demonstrates a mode of binding to S1' and S2' subsites.[5] |
| This compound | Trypanosoma brucei brucei growth | IC50 of 50-100 µM | This value reflects the effect on parasite growth, not direct enzyme inhibition. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound for target validation studies.
Aminopeptidase B Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against Aminopeptidase B using a fluorogenic substrate.
Materials:
-
Recombinant human Aminopeptidase B (RNPEP)
-
This compound
-
Fluorogenic substrate (e.g., Arg-7-amido-4-methylcoumarin, Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for testing.
-
In the wells of the 96-well plate, add 20 µL of each this compound dilution. Include a vehicle control (solvent only) and a no-enzyme control.
-
Add 20 µL of Aminopeptidase B solution (concentration to be optimized) to each well, except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate Arg-AMC to all wells. The final substrate concentration should be at or below the Km value for the enzyme.
-
Immediately measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at regular intervals for 30-60 minutes at 37°C in a kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Workflow for Aminopeptidase B Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against Aminopeptidase B.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[6][7][8][9][10] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cell line expressing Aminopeptidase B (e.g., HEK293T cells)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against Aminopeptidase B
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler
Procedure:
-
Compound Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration (and a DMSO vehicle control) for 1-2 hours at 37°C.
-
Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for Aminopeptidase B, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities. Plot the relative band intensity (normalized to the unheated control) against the temperature for both this compound-treated and control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
CETSA Experimental Workflow
Caption: Workflow for confirming this compound target engagement using CETSA.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the selectivity of an inhibitor across a family of enzymes in a complex biological sample. This protocol requires a suitable activity-based probe for metallo-aminopeptidases.
Materials:
-
Cell or tissue lysate
-
This compound
-
Broad-spectrum metallo-aminopeptidase activity-based probe (ABP) with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye)
-
Streptavidin beads (for biotinylated probes)
-
SDS-PAGE and in-gel fluorescence scanning or mass spectrometry equipment
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate the cell lysate with varying concentrations of this compound (and a vehicle control) for 30 minutes at room temperature.
-
Probe Labeling: Add the metallo-aminopeptidase ABP to the lysates and incubate for a specified time (e.g., 30-60 minutes) to allow for covalent labeling of active enzymes.
-
Analysis:
-
For fluorescent probes: Quench the reaction, separate proteins by SDS-PAGE, and visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity of a specific band in the presence of this compound indicates that it is a target of the inhibitor.
-
For biotinylated probes: Capture the labeled proteins using streptavidin beads. Elute and digest the proteins, followed by identification and quantification using mass spectrometry. A decrease in the signal for a specific enzyme in the this compound-treated sample compared to the control indicates it is a target.
-
Competitive ABPP Workflow
Caption: Workflow for target identification using competitive ABPP.
Signaling Pathway
Inhibition of Aminopeptidase B by this compound can impact cellular processes by preventing the cleavage of N-terminal arginine and lysine residues from various peptide substrates. This can affect the maturation and activity of hormones and neuropeptides. The diagram below illustrates the general mechanism of action of this compound.
Mechanism of Aminopeptidase B Inhibition by this compound
Caption: Inhibition of Aminopeptidase B by this compound blocks peptide processing.
Conclusion
This compound is a specific and potent inhibitor of Aminopeptidase B, making it an indispensable research tool for target identification and validation. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess its inhibitory properties and confirm its engagement with Aminopeptidase B in a cellular context. These studies are fundamental for understanding the biological roles of Aminopeptidase B and for the development of novel therapeutics targeting this enzyme.
References
- 1. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B: a processing enzyme secreted and associated with the plasma membrane of rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CETSA [cetsa.org]
- 10. news-medical.net [news-medical.net]
Troubleshooting & Optimization
How to improve the solubility of Arphamenine A
Welcome to the Technical Support Center for Arphamenine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of aminopeptidase (B13392206) B (APB).[1][2] APB is a zinc-dependent exopeptidase that selectively cleaves arginine and lysine (B10760008) residues from the N-terminus of peptides.[1][3] By inhibiting APB, this compound prevents the processing of various peptides, which can have downstream effects on cellular signaling and protein maturation.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a peptide-like molecule and its solubility can be challenging. Based on data for the closely related Arphamenine B, it is expected to have low solubility in organic solvents like DMSO and higher solubility in aqueous buffers.[4] For initial stock solutions, sterile phosphate-buffered saline (PBS) at a slightly acidic to neutral pH is recommended. If organic solvents are necessary, DMSO can be used, but at a low concentration.
Q3: Can I heat the solution to improve the solubility of this compound?
Gentle warming can be employed to aid dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. It is advisable to warm the solution to no more than 37°C and vortex intermittently.
Q4: What are the potential downstream cellular effects of inhibiting aminopeptidase B with this compound?
Inhibition of aminopeptidase B by this compound can lead to the accumulation of unprocessed peptides that would normally be cleaved by the enzyme. This can disrupt protein maturation, turnover, and peptide-mediated signaling pathways.[5] For example, inhibition of methionine aminopeptidases, a related class of enzymes, has been shown to increase endoplasmic reticulum stress and disrupt cell integrity.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to cell culture media. | The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high. | Ensure the final concentration of the organic solvent in your cell culture medium is minimal (ideally ≤ 0.1%). Prepare a higher concentration stock in an aqueous buffer like PBS if possible. |
| The pH of the media is not optimal for this compound solubility. | Check the pH of your final working solution. This compound contains basic guanidino and amino groups, so its solubility is pH-dependent. Adjusting the pH of the buffer slightly may improve solubility. | |
| Inconsistent results in enzyme inhibition assays. | Incomplete dissolution of this compound. | Visually inspect your stock solution for any particulate matter before use. If necessary, briefly sonicate the solution to ensure complete dissolution. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Low or no observable effect in cell-based assays. | Insufficient concentration of this compound reaching the target enzyme. | Consider the cellular uptake of this compound. It may be necessary to use a higher concentration or a longer incubation time to observe a significant effect. |
| The cell line used does not express sufficient levels of aminopeptidase B. | Confirm the expression of aminopeptidase B in your cell line of interest using techniques such as Western blotting or qPCR. |
Quantitative Solubility Data
The following table summarizes the approximate solubility of Arphamenine B, a closely related analogue of this compound. This data can be used as a guideline for this compound, though empirical determination for your specific experimental conditions is recommended.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 0.2[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[4] |
| Water | Sparingly soluble |
| Ethanol | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in PBS.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 320.39 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS (pH 7.2) to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Sterile-filter the stock solution through a 0.22 µm filter if it is to be used in cell culture.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Aminopeptidase B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on aminopeptidase B using a fluorogenic substrate.
Materials:
-
Recombinant human aminopeptidase B
-
Fluorogenic aminopeptidase B substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant aminopeptidase B to the desired working concentration in assay buffer.
-
Prepare a series of dilutions of this compound from the stock solution in assay buffer.
-
Prepare the fluorogenic substrate at the desired final concentration in assay buffer. Keep protected from light.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer (for blank wells)
-
Aminopeptidase B solution
-
This compound dilutions (for inhibitor wells) or assay buffer (for control wells)
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Workflow for an aminopeptidase B inhibition assay.
Caption: Effect of this compound on peptide processing.
References
- 1. scbt.com [scbt.com]
- 2. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monash.edu [monash.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Inhibition of methionine aminopeptidase in C2C12 myoblasts disrupts cell integrity via increasing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Arphamenine A in different buffer conditions
Technical Support Center: Arphamenine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, stock solutions should be stored at -20°C or lower in a suitable buffer. Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q2: I am observing a loss of this compound activity in my assay. What could be the cause?
A2: A loss of activity could be due to the degradation of this compound. The stability of this compound is influenced by factors such as pH, temperature, and the presence of certain enzymes in the experimental system. It is crucial to ensure that the buffer conditions and temperature are suitable for maintaining its integrity throughout the experiment. We recommend performing a stability study under your specific experimental conditions.
Q3: How can I assess the stability of this compound in my specific buffer?
A3: The stability of this compound can be evaluated by incubating the compound in your buffer of interest over a time course. At specific time points, aliquots can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact this compound.
Troubleshooting Guide
Issue: Rapid degradation of this compound is suspected in my cell-based assay.
-
Possible Cause 1: pH of the culture medium. The pH of the cell culture medium can shift over time, potentially affecting the stability of this compound.
-
Troubleshooting Step: Monitor the pH of your cell culture medium throughout the experiment. If a significant pH change is observed, consider using a more strongly buffered medium or adjusting the pH periodically.
-
-
Possible Cause 2: Enzymatic degradation. Cellular enzymes, particularly proteases or peptidases, may degrade this compound.
-
Troubleshooting Step: Consider including a broad-spectrum protease inhibitor cocktail in your assay to minimize enzymatic degradation. A cell-free stability assay can also be performed using cell lysate to confirm enzymatic degradation.
-
Issue: Inconsistent results in my in vitro binding assay.
-
Possible Cause: Adsorption to plasticware. Peptide-like molecules can sometimes adsorb to the surface of plastic tubes and plates, leading to a decrease in the effective concentration.
-
Troubleshooting Step: Use low-retention plasticware for preparing and storing this compound solutions. Including a small amount of a non-ionic surfactant, such as Tween-20 (0.01%), in your buffers can also help to reduce non-specific binding.
-
Stability Data
The following tables summarize hypothetical stability data for this compound under various conditions to guide experimental design.
Table 1: Effect of pH on this compound Stability
| pH | Buffer System (50 mM) | Temperature (°C) | Incubation Time (hours) | % Remaining this compound |
| 5.0 | Acetate | 37 | 24 | 95 |
| 7.4 | Phosphate | 37 | 24 | 85 |
| 8.5 | Tris-HCl | 37 | 24 | 70 |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | % Remaining this compound |
| 4 | 48 | 98 |
| 25 | 48 | 90 |
| 37 | 48 | 75 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to quantify the amount of intact this compound over time using reverse-phase HPLC.
-
Preparation of this compound Samples:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution to the desired final concentration in the test buffers (e.g., 50 µg/mL).
-
Incubate the samples at the desired temperatures.
-
-
Sample Collection and Quenching:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the degradation by adding an equal volume of a strong acid (e.g., 1% trifluoroacetic acid in acetonitrile) to precipitate any proteins and stop enzymatic reactions.
-
Centrifuge the samples to pellet any precipitate.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution method with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the time zero (T0) sample.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway involving this compound.
Technical Support Center: Arphamenine A Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Arphamenine A.
Troubleshooting Guide
Crystallization is a critical step in the purification and characterization of compounds like this compound. However, the process can be prone to several issues. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: No Crystals Form
Symptom: The solution remains clear even after cooling and extended periods.
Possible Causes and Solutions:
-
Solution is not supersaturated: The concentration of this compound in the solvent may be too low.
-
Solution: Reduce the volume of the solvent by slow evaporation. This can be achieved by leaving the container partially open in a controlled environment. Alternatively, you can gently heat the solution to evaporate some of the solvent, but be cautious not to degrade the compound.
-
-
Nucleation is not initiated: The formation of initial crystal seeds (nucleation) is a necessary first step.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2: Seeding. Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution. This provides a template for further crystal growth.
-
Solution 3: Introduce a foreign particle. In some cases, a small, inert particle like a dust speck can induce nucleation, though this is less controlled.
-
Issue 2: Oiling Out
Symptom: A liquid phase (oil) separates from the solution instead of solid crystals.
Possible Causes and Solutions:
-
High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.
-
Solution: Further purify the this compound sample before crystallization using techniques like column chromatography.
-
-
Solution is too concentrated: If the solution is highly supersaturated, the compound may precipitate out too quickly and above its melting point in the solvent system.
-
Solution: Reheat the solution to dissolve the oil and add a small amount of additional solvent to slightly decrease the concentration. Allow it to cool more slowly.
-
-
Inappropriate solvent: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvents or solvent systems. A solvent in which this compound is slightly less soluble at higher temperatures might be more effective.
-
Issue 3: Formation of Amorphous Precipitate
Symptom: A non-crystalline, often powdery or clumpy solid forms instead of well-defined crystals.
Possible Causes and Solutions:
-
Cooling rate is too fast: Rapid cooling can lead to disorganized precipitation rather than ordered crystal lattice formation.
-
Solution: Slow down the cooling process. Insulate the crystallization vessel or allow it to cool to room temperature before placing it in a colder environment (e.g., refrigerator or ice bath).
-
-
High degree of supersaturation: Similar to "oiling out," excessive supersaturation can cause the compound to crash out of solution as an amorphous solid.
-
Solution: Add a small amount of extra solvent to the heated solution to reduce the supersaturation level.
-
-
Agitation: Disturbing the solution during the cooling phase can induce rapid precipitation.
-
Solution: Place the crystallization setup in a location free from vibrations and disturbances.
-
Issue 4: Crystals are Too Small
Symptom: The resulting crystals are very fine needles or a microcrystalline powder, which can be difficult to handle and may have lower purity.
Possible Causes and Solutions:
-
Too many nucleation sites: If nucleation occurs too readily, a large number of small crystals will form and compete for the available solute.
-
Solution: Reduce the rate of cooling to minimize spontaneous nucleation. Using a minimal number of seed crystals can also help control the number of growing crystals.
-
-
Solvent evaporates too quickly: In crystallization by evaporation, a rapid loss of solvent leads to rapid crystal formation.
-
Solution: Cover the crystallization vessel more tightly to slow the rate of evaporation.
-
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for this compound crystallization?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures. The principle of "like dissolves like" is a good starting point; given this compound's polar functional groups (amines, carboxylic acid), polar solvents should be considered. A solvent screen with small amounts of your compound is the most effective approach.
Q2: What is a solvent pair and when should I use it for this compound crystallization?
A2: A solvent pair consists of two miscible solvents: one in which this compound is readily soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). This technique is useful when no single solvent provides the desired solubility profile. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes slightly cloudy (the point of saturation). Cooling this solution should then induce crystallization.
Q3: Can the pH of the solution affect the crystallization of this compound?
A3: Yes, pH can significantly impact the crystallization of compounds with ionizable groups like this compound. The solubility of this compound will change with pH as the amine and carboxylic acid groups become protonated or deprotonated. Experimenting with different pH values of the crystallization medium can be a powerful tool to find optimal crystallization conditions.
Q4: How can I improve the purity of my this compound crystals?
A4: To improve purity, ensure a slow rate of crystal growth. Rapid crystallization can trap impurities within the crystal lattice. Recrystallization, the process of dissolving the crystals and crystallizing them again, is a common method to enhance purity.
Data Presentation
Table 1: Common Solvents for Crystallization of Polar Organic Compounds
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for highly polar compounds, but high boiling point can be an issue. |
| Ethanol (B145695) | 78 | 24.5 | A versatile polar solvent. |
| Methanol | 65 | 32.7 | Similar to ethanol but more volatile. |
| Isopropanol | 82 | 19.9 | Another useful alcohol for crystallization. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. |
| Acetone | 56 | 20.7 | A highly volatile polar aprotic solvent. |
Note: The suitability of these solvents for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: General Recrystallization by Cooling
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Crystallization by Solvent Evaporation
-
Dissolution: Dissolve the this compound sample in a suitable solvent at room temperature in a beaker or vial.
-
Evaporation: Cover the container with a watch glass or parafilm with a few small holes poked in it.
-
Incubation: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.
-
Isolation: Once crystals have formed and the desired amount of solvent has evaporated, collect the crystals by filtration.
Visualizations
Technical Support Center: Troubleshooting Off-Target Effects of Arphamenine A
Welcome to the technical support center for Arphamenine A. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a known inhibitor of aminopeptidases, with a particular potency for Aminopeptidase (B13392206) B (APB)[1]. Aminopeptidase B is a zinc metalloenzyme that selectively cleaves arginine and lysine (B10760008) residues from the N-terminus of peptides[2].
Q2: I'm observing a cellular phenotype that doesn't seem to be related to Aminopeptidase B inhibition. What could be the cause?
Unexpected phenotypes can arise from off-target interactions. While this compound is a potent inhibitor of Aminopeptidase B, it may also interact with other proteins in the cell. To investigate this, consider the following:
-
Dose-Response Correlation: Is the unexpected phenotype occurring at a concentration significantly different from the IC50 for Aminopeptidase B inhibition? Off-target effects often manifest at higher concentrations.
-
Orthogonal Controls: Can you replicate the phenotype with a structurally different inhibitor of Aminopeptidase B? If not, it's more likely an off-target effect of this compound.
-
Target Engagement Assays: Have you confirmed that this compound is engaging with Aminopeptidase B in your cellular model at the concentrations you are using? Techniques like the Cellular Thermal Shift Assay (CETSA) can help validate target engagement.
Q3: My cells are dying at concentrations where I expect to see specific inhibition of my target. Is this expected?
Unexpected cytotoxicity is a common indicator of off-target effects. Without specific cytotoxicity data for this compound in your cell line, it is difficult to determine the expected level of cell death. It is crucial to perform a cytotoxicity assay to determine the IC50 for cell viability in your specific cell model. If the concentration required to achieve your desired biological effect is close to the cytotoxic IC50, it is possible that the observed phenotype is a consequence of general toxicity rather than specific target inhibition.
Q4: How can I identify the potential off-targets of this compound in my experimental system?
Several unbiased, proteome-wide approaches can be employed to identify off-target interactions:
-
Proteomic Profiling: Techniques such as affinity-based protein profiling (AfBPP) or chemical proteomics can identify proteins that directly interact with this compound or a derivatized probe.
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This powerful method can identify proteins that are stabilized or destabilized by this compound binding across the entire proteome, providing a global view of its targets and off-targets.
-
Kinome Scanning: If you suspect off-target kinase activity, a kinome scan can assess the binding of this compound against a large panel of kinases.
Data Presentation
This compound Inhibition Profile
| Target Enzyme | Organism | Inhibition Constant (Ki) | Citation |
| Leucine Aminopeptidase | Leishmania donovani | ~ 70 µM | [3] |
| Peptidase T (PepT) | Not Specified | 4.37 µM |
This compound Cytotoxicity Profile
| Cell Line | IC50 | Citation |
| HeLa | Data Not Available | |
| Jurkat | Data Not Available | |
| HEK293 | Data Not Available |
Note: The lack of publicly available cytotoxicity data for this compound in common cell lines is a significant knowledge gap. It is highly recommended that researchers determine the cytotoxic profile of this compound in their specific cell models.
Experimental Protocols
Aminopeptidase Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against a purified aminopeptidase or in a cell lysate.
Materials:
-
Purified aminopeptidase or cell lysate containing the enzyme of interest.
-
Fluorogenic or chromogenic aminopeptidase substrate (e.g., L-Arginine-7-amido-4-methylcoumarin for Aminopeptidase B).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
This compound stock solution (in an appropriate solvent, e.g., DMSO).
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays).
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme preparation to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Incubate the plate for a pre-determined time at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the basic steps for performing a CETSA experiment to validate the target engagement of this compound in intact cells.
Materials:
-
Cultured cells of interest.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes or a thermal cycler.
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
Equipment for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target protein (e.g., Aminopeptidase B).
-
Secondary antibody conjugated to HRP or a fluorescent dye.
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions to a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells using a method that does not denature soluble proteins (e.g., freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in each supernatant.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to generate a "melting curve" for the target protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Mandatory Visualizations
References
Technical Support Center: Arphamenine A Experimental Integrity
Welcome to the technical support center for Arphamenine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of aminopeptidase (B13392206) B (APB).[1][2] APB is a zinc-dependent metalloenzyme that selectively cleaves arginine and lysine (B10760008) residues from the N-terminus of peptides.[3][4] By inhibiting APB, this compound prevents the processing of various physiologically active peptides, thereby modulating their activity.
Q2: What are the most common causes of this compound degradation in an experimental setting?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its peptide-like structure containing an arginine moiety, the primary causes of degradation are likely:
-
Hydrolysis: Cleavage of the peptide-like bonds, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The guanidinium (B1211019) group in the arginine residue can be susceptible to oxidation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles and prolonged exposure to ambient or elevated temperatures can accelerate degradation.
-
Light Exposure: Photodegradation can be a concern for many peptide-based molecules.[5][6]
-
Improper Storage: Incorrect storage of both the lyophilized powder and solutions is a major factor in degradation.
Q3: How should I store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C or -80°C | Long-term |
| In DMSO | -80°C | Up to 6 months |
| In DMSO | 4°C | Up to 2 weeks |
Data compiled from general best practices for peptide storage and supplier recommendations.
It is highly recommended to aliquot the this compound solution upon initial preparation to avoid multiple freeze-thaw cycles.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during experiments that may be related to this compound degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | This compound has degraded due to improper storage or handling. | - Ensure this compound powder and solutions are stored at the correct temperatures (see storage table). - Aliquot solutions to minimize freeze-thaw cycles. - Prepare fresh working solutions from a frozen stock for each experiment. |
| Inconsistent Experimental Results | Partial degradation of this compound leading to variable active concentrations. | - Use a consistent and validated protocol for preparing this compound solutions. - Protect solutions from light by using amber vials or covering tubes with foil. - Maintain a stable pH for your experimental buffer, ideally between 6.0 and 7.5. |
| Precipitate Formation in Solution | Poor solubility or aggregation of this compound, which can be exacerbated by degradation. | - Ensure the solvent is appropriate for this compound. While DMSO is a common choice for stock solutions, ensure compatibility with your experimental system. - For aqueous buffers, ensure the pH is suitable for maintaining solubility. - Briefly sonicate the solution if a precipitate is observed, but avoid excessive heating. |
| Baseline Shift or Drifting in Assays | Degradation products of this compound may interfere with the assay readout. | - Confirm the purity of your this compound stock. - Run a control with a freshly prepared solution to compare with older solutions. - Consider using a stability-indicating analytical method (e.g., HPLC) to assess the integrity of your this compound solution over time. |
Experimental Protocols
To ensure the stability of this compound, it is crucial to follow meticulous experimental protocols.
Protocol 1: Preparation of this compound Stock Solution
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or pipette the solution to ensure complete dissolution. Brief sonication in a water bath can be used if necessary.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in amber, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final working concentration in a sterile, aqueous buffer. A recommended buffer pH is between 6.0 and 7.5.
-
Mixing: Gently mix the solution by inversion or pipetting. Avoid vigorous vortexing which can introduce air and promote oxidation.
-
Use: Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods.
Protocol 3: General Guidelines for Handling this compound in Experiments
-
pH Control: Maintain a stable pH in your experimental buffer. Arginine-containing peptides are generally more stable in slightly acidic to neutral pH. Avoid strongly acidic or alkaline conditions.
-
Temperature Control: Keep this compound solutions on ice during experimental setup. Avoid prolonged exposure to room temperature or higher.
-
Light Protection: Protect all solutions containing this compound from direct light exposure by using amber tubes or wrapping containers in aluminum foil.
-
Aseptic Technique: Use sterile pipette tips and tubes to prevent microbial contamination, which can lead to enzymatic degradation.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the mechanism of this compound and a general workflow for its use in experiments.
Caption: Mechanism of this compound inhibition of Aminopeptidase B.
Caption: Recommended workflow for experiments using this compound.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Overcoming Arphamenine A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Arphamenine A in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A1: When observing a decrease in this compound efficacy, it is crucial to first rule out experimental variability. We recommend the following initial steps:
-
Compound Integrity: Verify the purity, concentration, and storage conditions of your this compound stock. Ensure it has not degraded.
-
Cell Line Authentication: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular physiology and drug response.
-
Assay Consistency: Review your experimental protocols for consistency, paying close attention to cell seeding density, passage number, and the viability assay parameters.
Q2: What are the potential mechanisms by which cell lines can develop resistance to this compound?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to other aminopeptidase (B13392206) inhibitors can provide insights into potential mechanisms. These can be broadly categorized as:
-
Target Alteration: Mutations in the gene encoding Aminopeptidase B (RNPEP), the target of this compound, could alter the drug binding site, reducing its inhibitory effect.
-
Reduced Drug Accumulation:
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell.
-
Decreased Uptake: Although less common for small molecules, alterations in membrane transport proteins could potentially reduce this compound influx.
-
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative signaling pathways can compensate for the inhibition of Aminopeptidase B, promoting cell survival and proliferation. A key example is the activation of the PI3K/Akt/mTOR pathway.[1][2]
-
Drug Inactivation/Sequestration:
Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.[3][4][5]
Troubleshooting Guides
Issue 1: A gradual increase in the IC50 of this compound is observed over several passages.
-
Possible Cause: This is a classic sign of developing acquired resistance. Continuous exposure to a drug can select for a subpopulation of cells with resistance mechanisms.
-
Troubleshooting/Solution:
-
Isolate and Characterize Resistant Clones: Use limiting dilution or single-cell sorting to isolate monoclonal resistant populations.
-
Perform Dose-Response Analysis: Confirm the resistance phenotype by performing a dose-response curve and calculating the IC50 for each clone compared to the parental line.
-
Investigate Resistance Mechanisms:
-
Target Sequencing: Sequence the RNPEP gene in resistant clones to identify potential mutations.
-
Efflux Pump Activity: Use efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) in combination with this compound to see if sensitivity is restored.
-
Western Blot Analysis: Probe for the expression and phosphorylation status of key proteins in pro-survival pathways (e.g., Akt, mTOR, ERK).
-
-
Issue 2: My cells show initial sensitivity to this compound, but then recover and resume proliferation after a few days of treatment.
-
Possible Cause: This could indicate the activation of a compensatory survival pathway or that the compound is cytostatic rather than cytotoxic at the concentration used.
-
Troubleshooting/Solution:
-
Apoptosis vs. Senescence Assays: Perform assays such as Annexin V/PI staining or caspase activity assays to determine if this compound is inducing apoptosis. Staining for senescence markers (e.g., SA-β-gal) can also be informative.
-
Combination Therapy: Investigate the use of a second inhibitor targeting a potential escape pathway. For example, if you suspect Akt/mTOR activation, a combination of this compound and an mTOR inhibitor like rapamycin (B549165) could be synergistic.[1][2]
-
Higher Concentrations: Test higher concentrations of this compound to determine if a cytotoxic effect can be achieved.
-
Quantitative Data Summary
The following table presents illustrative IC50 values for an aminopeptidase inhibitor, CHR2863, in a sensitive parental cell line and two derived resistant sublines. This data demonstrates the significant shift in IC50 that can be observed with acquired resistance.
| Cell Line | Description | IC50 of CHR2863 | Resistance Factor |
| U937/WT | Parental, sensitive myelomonocytic cell line | ~18.5 nM | 1x |
| U937/CHR2863(200) | Low-level resistant subline | ~253 nM | 13.7x |
| U937/CHR2863(5µM) | High-level resistant subline | ~5 µM | 270x |
Data adapted from a study on CHR2863 resistance in U937 cells.[1][2]
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10 or IC20.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells are growing at a rate similar to untreated controls, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Stepwise Escalation: Repeat step 3, gradually increasing the drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they have adapted.
-
Isolation of Resistant Population: Once cells are proliferating steadily at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the population can be considered resistant.
-
Characterization: Determine the IC50 of the resistant population and compare it to the parental line to calculate the resistance factor.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of resistance development.
Protocol 2: Western Blot Analysis of Pro-Survival Signaling
This protocol details the steps to analyze the activation state of key proteins in the Akt/mTOR signaling pathway.
-
Cell Lysis: Lyse sensitive and resistant cells (treated with and without this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Visualizations
Caption: Mechanism of this compound action on Aminopeptidase B.
Caption: Experimental workflow for studying this compound resistance.
Caption: Activation of the PI3K/Akt/mTOR pro-survival pathway.
References
- 1. Multifactorial resistance to aminopeptidase inhibitor prodrug CHR2863 in myeloid leukemia cells: down-regulation of carboxylesterase 1, drug sequestration in lipid droplets and pro-survival activation ERK/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifactorial resistance to aminopeptidase inhibitor prodrug CHR2863 in myeloid leukemia cells: down-regulation of carboxylesterase 1, drug sequestration in lipid droplets and pro-survival activation ERK/Akt/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Refining Purification Protocols for Arphamenine A
Welcome to the technical support center for the purification of Arphamenine A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which organism is it typically isolated?
This compound is a potent inhibitor of aminopeptidases. It is a metabolite produced by the bacterium Chromobacterium violaceum.[1][2] The biosynthesis of this compound involves L-arginine and benzylsuccinic acid as precursors.[1]
Q2: What are the initial steps for extracting this compound from Chromobacterium violaceum culture?
While specific protocols for this compound extraction are not extensively detailed in the provided literature, a general approach for extracting metabolites from Chromobacterium violaceum involves separating the cells from the culture supernatant. For instance, in the extraction of other metabolites like N-acylhomoserine lactones (AHLs), the cell-free supernatant is typically extracted with an organic solvent such as ethyl acetate (B1210297) after cell pelleting.[3] A similar principle of solvent extraction could be adapted for this compound, followed by further purification steps.
Q3: What are the potential challenges in purifying this compound?
This compound is a polar molecule containing both amino and guanidino groups.[4] This characteristic can lead to challenges in chromatographic purification, such as:
-
Peak Tailing: Interaction of the basic functional groups with residual silanols on silica-based stationary phases can cause asymmetrical peak shapes.
-
Poor Retention or Elution: Achieving a balance between retention on the column and efficient elution can be difficult with highly polar compounds.
-
Stability Issues: The stability of this compound in different solvents and pH conditions during the purification process needs to be considered to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Initial Extraction
| Potential Cause | Troubleshooting Step |
| Inefficient cell lysis | Ensure complete cell disruption to release intracellular this compound. Consider optimizing sonication, homogenization, or enzymatic lysis protocols. |
| Suboptimal extraction solvent | The polarity of the extraction solvent is critical. Experiment with a range of solvents with varying polarities (e.g., butanol, ethyl acetate, methanol) to determine the most efficient one for this compound. |
| Degradation during extraction | Keep samples on ice and work quickly to minimize enzymatic or chemical degradation. Consider adding protease inhibitors to the extraction buffer. |
Issue 2: Poor Chromatographic Resolution and Peak Tailing
| Potential Cause | Troubleshooting Step |
| Strong interaction with stationary phase | For normal-phase chromatography on silica (B1680970), the addition of a volatile amine (e.g., 0.1% n-propylamine) to the mobile phase can minimize peak tailing by competing for active sites on the silica surface.[5] |
| Inappropriate column chemistry | Consider using alternative stationary phases such as diol or cyano columns, which may offer different selectivity for polar amines.[5] For reversed-phase chromatography, ion-pairing reagents can be employed to improve retention and peak shape. |
| Mobile phase pH is not optimal | The charge state of this compound is pH-dependent. Adjusting the pH of the mobile phase can significantly impact retention and peak shape. A systematic pH scouting study is recommended. |
Issue 3: Suspected Degradation of this compound During Purification
| Potential Cause | Troubleshooting Step |
| pH instability | The stability of compounds with amine groups can be pH-dependent. For instance, 5-aminolevulinic acid degradation is inhibited at a pH < 5.[6] Evaluate the stability of this compound at different pH values and buffer the purification solutions accordingly. |
| Solvent-induced degradation | Some compounds are unstable in protic solvents like methanol (B129727) or ethanol (B145695).[7] If degradation is suspected, consider switching to aprotic solvents for chromatography if the separation chemistry allows. |
| Oxidation | To prevent oxidation, consider purging all solutions with nitrogen or argon.[6] The addition of antioxidants could be explored, although their effectiveness may vary.[6] |
Experimental Workflow & Methodologies
General Chromatographic Purification Workflow
The following diagram outlines a general workflow for the purification of this compound.
Caption: A generalized workflow for the purification of this compound.
Methodology: Troubleshooting Peak Tailing in Normal-Phase HPLC
This protocol describes a systematic approach to address peak tailing issues when purifying this compound using normal-phase HPLC on a silica column.
-
Mobile Phase Preparation:
-
Prepare a stock solution of the primary mobile phase (e.g., a mixture of hexane (B92381) and a polar solvent like ethanol or isopropanol).
-
Create several mobile phase variations by adding a volatile amine modifier. A common choice is n-propylamine at concentrations of 0.05%, 0.1%, and 0.2% (v/v).[5]
-
-
Column Equilibration:
-
Equilibrate the silica column with the chosen mobile phase containing the amine modifier for at least 30 column volumes to ensure a stable baseline and consistent chromatography.
-
-
Sample Analysis:
-
Dissolve the partially purified this compound fraction in the mobile phase.
-
Inject the sample and monitor the peak shape.
-
-
Optimization:
-
Compare the chromatograms obtained with different concentrations of the amine modifier.
-
Select the concentration that provides the most symmetrical peak without compromising the separation of this compound from impurities.
-
Conceptual Diagram: Factors Influencing this compound Stability
The stability of this compound during purification is influenced by several key factors. Understanding these relationships is crucial for maximizing yield and purity.
Caption: Key factors that can influence the stability of this compound.
References
- 1. Cell-free biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromobacterium violaceum: a review of pharmacological and industiral perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 4. Arphamenine B | C16H24N4O4 | CID 353295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability and degradation mechanism of sulforaphene in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Arphamenine A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of synthetic Arphamenine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, naturally occurring inhibitor of aminopeptidase (B13392206) B (APB).[1][2] Aminopeptidase B is a zinc-dependent metalloexopeptidase that selectively cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[3][4] By inhibiting APB, this compound can modulate the activity of various physiological and pathological processes where APB is involved.
Q2: We are observing significant differences in inhibitory potency between different batches of synthetic this compound. What are the common causes for this variability?
Batch-to-batch variability in synthetic this compound can stem from several factors inherent to complex peptide synthesis:
-
Purity Profile: The percentage of the main compound versus impurities can vary. Even minor impurities can have significant effects if they also possess inhibitory activity or interfere with the assay.
-
Presence of Isomers: this compound has multiple chiral centers. Variations in the stereochemical purity can lead to batches with different biological activities.
-
Residual Reagents and Solvents: Impurities from the synthesis, such as residual coupling reagents or solvents, can inhibit the target enzyme or interfere with the assay.
-
Degradation Products: Improper storage or handling can lead to the degradation of this compound, reducing its potency.
Q3: What are the potential types of impurities in synthetic this compound?
Given its structure, which contains an arginine residue, common impurities in synthetic this compound can include:
-
Deletion Sequences: Peptides lacking one or more amino acids due to incomplete coupling during solid-phase peptide synthesis (SPPS).[5]
-
Insertion Sequences: Peptides with an additional amino acid due to inefficient washing of excess protected amino acids during SPPS.[5]
-
Incompletely Deprotected Analogs: Residual protecting groups on the side chains, particularly on the guanidino group of arginine, can result in impurities with altered activity.[6]
-
Racemization Products: Epimerization at chiral centers can occur during synthesis, leading to diastereomeric impurities.[5]
-
Guanidinylation Side Products: Coupling reagents like HATU, commonly used in peptide synthesis, can react with amino groups to form guanidinium (B1211019) side products.[7][8][9]
-
Oxidized or Reduced Forms: Certain amino acid residues can be susceptible to oxidation or reduction during synthesis and storage.[5]
Q4: How can we assess the quality and consistency of a new batch of synthetic this compound?
A multi-pronged analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to establish an impurity profile.
-
Mass Spectrometry (MS): To confirm the molecular weight of the main peak and to identify the mass of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and to detect any major structural impurities.
-
Enzyme Inhibition Assay: To determine the functional potency (e.g., IC50) of the batch against aminopeptidase B.
Consistent results across these analytical methods for different batches indicate good batch-to-batch reproducibility.
Troubleshooting Guide
Issue 1: Lower than Expected Inhibitory Potency (High IC50 Value)
| Potential Cause | Troubleshooting Steps |
| Low Purity of this compound | 1. Analyze the batch by HPLC to determine the purity. 2. Compare the purity with the manufacturer's Certificate of Analysis (CoA) and previous batches. 3. If purity is low, consider re-purification or obtaining a new batch. |
| Presence of Inactive Isomers | 1. If possible, use chiral chromatography to assess the diastereomeric purity. 2. Consult with the manufacturer about their stereochemical control during synthesis. |
| Degradation of this compound | 1. Ensure proper storage conditions (typically -20°C or -80°C, desiccated). 2. Prepare fresh stock solutions for each experiment. 3. Analyze the batch by HPLC-MS to check for the presence of degradation products. |
| Inaccurate Concentration of Stock Solution | 1. Verify the accuracy of the balance used for weighing the compound. 2. Ensure complete dissolution of the compound in the chosen solvent. 3. Re-measure the concentration of the stock solution if possible (e.g., by UV-Vis spectroscopy if a chromophore is present and an extinction coefficient is known). |
| Assay-Related Issues | 1. Verify the activity of the aminopeptidase B enzyme with a known standard inhibitor. 2. Ensure the substrate concentration is appropriate for the assay (typically at or below the Km for competitive inhibitors). 3. Check the pH and ionic strength of the assay buffer. |
Issue 2: Inconsistent Results Between Experiments with the Same Batch
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | 1. Visually inspect stock and working solutions for any precipitation. 2. Determine the solubility of this compound in the assay buffer. 3. If solubility is an issue, consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. |
| Instability in Assay Buffer | 1. Assess the stability of this compound in the assay buffer over the time course of the experiment. 2. Prepare fresh dilutions of the inhibitor immediately before each experiment. |
| Variability in Enzyme Activity | 1. Aliquot the enzyme upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. 2. Always run a positive control with a standard inhibitor to monitor enzyme activity. |
| Pipetting Errors | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Assay Detection Interference | 1. Run a control without the enzyme to check if this compound interferes with the detection method (e.g., fluorescence quenching or absorbance). |
Data Presentation
Table 1: Example Certificate of Analysis for a High-Quality Batch of Synthetic this compound
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Mass (MS) | [M+H]⁺ = 323.2 | 323.2 |
| Inhibitory Potency (IC50) | Report Value | 50 nM |
| Residual Solvents | < 0.5% | Conforms |
Table 2: Troubleshooting Batch-to-Batch Variability in IC50 Values
| Batch ID | Purity (HPLC) | Major Impurity (m/z) | Observed IC50 (nM) | Analysis |
| Batch A | 99.1% | 305.2 | 48 | Reference Batch: High purity and expected potency. |
| Batch B | 95.3% | 305.2 | 150 | Actionable: Lower purity correlates with reduced potency. The impurity at m/z 305.2 may be an inactive deletion sequence. |
| Batch C | 98.5% | 467.3 | 55 | Acceptable: High purity and potency are within the expected range. The minor impurity at m/z 467.3 appears to be a guanidinylation adduct from a coupling reagent but does not significantly impact activity at this level. |
| Batch D | 98.8% | 323.2 (isomer) | 250 | Actionable: High purity but low potency suggests the presence of an inactive diastereomer. Chiral separation is recommended for further investigation. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in water or a mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Determination of this compound IC50 against Aminopeptidase B
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Aminopeptidase B (recombinant).
-
Substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).
-
This compound stock solution (e.g., 10 mM in water or DMSO).
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the this compound dilutions to the sample wells. Add 10 µL of Assay Buffer to the control wells.
-
Add 20 µL of the Aminopeptidase B solution (at a pre-determined optimal concentration) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Arg-AMC substrate solution (at a concentration close to its Km).
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rates (slopes of the fluorescence vs. time curves).
-
Normalize the rates to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Mechanism of Aminopeptidase B inhibition by this compound.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cell Permeability of Arphamenine A
Welcome to the technical support center for researchers working with Arphamenine A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a potent inhibitor of Aminopeptidase B, a metalloexopeptidase that plays a role in the processing of peptides by cleaving N-terminal arginine and lysine (B10760008) residues. Its therapeutic potential is limited by its likely poor cell permeability. Based on the physicochemical properties of its close analog, Arphamenine B, this compound is predicted to be a polar molecule with a high number of hydrogen bond donors and acceptors, resulting in low lipophilicity. These characteristics hinder its ability to passively diffuse across the hydrophobic lipid bilayer of cell membranes.
Physicochemical Properties of Arphamenine B (as a proxy for this compound)
| Property | Value | Implication for Permeability |
| Molecular Weight | 336.39 g/mol | Favorable (within Lipinski's rule of 5) |
| XLogP3 | -3.0 | Unfavorable (indicates high hydrophilicity) |
| Hydrogen Bond Donors | 5 | Borderline (at the limit of Lipinski's rule of 5) |
| Hydrogen Bond Acceptors | 6 | Unfavorable (violates Lipinski's rule of 5) |
Q2: What are the primary strategies to improve the cell permeability of this compound?
There are three main strategies to enhance the cellular uptake of this compound:
-
Prodrug Approach: This involves masking the polar functional groups of this compound with lipophilic moieties. These promoieties are designed to be cleaved by intracellular enzymes, releasing the active this compound inside the cell.
-
Nanoformulation: Encapsulating this compound into nanocarriers, such as liposomes or polymeric nanoparticles, can facilitate its transport across the cell membrane.
-
Chemical Modification: Synthesizing analogs of this compound with improved permeability characteristics, for example, by N-methylation of amide bonds to reduce the number of hydrogen bond donors and increase lipophilicity.
Troubleshooting Guides
Problem 1: My this compound treatment shows low efficacy in cell-based assays, and I suspect poor cell permeability.
Possible Cause: The inherent polarity of this compound is likely preventing it from reaching its intracellular target, Aminopeptidase B.
Troubleshooting Steps:
-
Confirm Poor Permeability:
-
Recommendation: Perform a cell permeability assay to quantify the uptake of this compound. The Caco-2 cell permeability assay is the gold standard for assessing intestinal absorption, while the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a rapid measure of passive diffusion.
-
Expected Outcome: Low apparent permeability coefficient (Papp) values in both assays would confirm poor cell permeability. A low Papp in PAMPA but a slightly higher Papp in a Caco-2 assay might suggest some level of active transport.
-
-
Implement a Permeability Enhancement Strategy:
-
Recommendation: Based on your laboratory's capabilities, choose one of the following approaches:
-
Prodrug Synthesis: Synthesize a lipophilic prodrug of this compound by esterifying the carboxylic acid group or protecting the amine and guanidine (B92328) groups.
-
Nanoformulation: Formulate this compound into liposomes or polymeric nanoparticles.
-
-
Expected Outcome: The modified this compound should exhibit improved efficacy in cell-based assays due to enhanced intracellular concentrations.
-
Problem 2: I have synthesized a prodrug of this compound, but it still shows low activity.
Possible Causes:
-
The prodrug is not effectively cleaved intracellularly to release the active this compound.
-
The modifications have inadvertently reduced the affinity of this compound for its target.
Troubleshooting Steps:
-
Verify Intracellular Cleavage:
-
Recommendation: Use LC-MS/MS to analyze cell lysates after treatment with the prodrug. Look for the presence of both the prodrug and the parent this compound.
-
Expected Outcome: Detection of the parent this compound will confirm intracellular cleavage of the promoiety. If only the prodrug is detected, a different, more labile promoiety may be needed.
-
-
Assess Target Engagement:
-
Recommendation: If intracellular cleavage is confirmed, perform an in vitro enzyme inhibition assay with the purified Aminopeptidase B to compare the inhibitory activity of the parent this compound and the prodrug.
-
Expected Outcome: The parent this compound should show potent inhibition, while the intact prodrug should be significantly less active. If the parent compound's activity is also diminished, the synthesis process may have altered the molecule.
-
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phosphatidylcholine solution in dodecane (B42187) (1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Coat each well of the filter plate with 5 µL of the phosphatidylcholine solution and allow the solvent to evaporate for 10-15 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Add 200 µL of the donor solution to each well of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate, creating a "sandwich."
-
Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the surface area of the membrane
-
t is the incubation time
-
C_A(t) is the concentration in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
Data Interpretation:
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, providing a model of the intestinal epithelium.[1]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm².
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing the test compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (acceptor) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the test compound to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
-
Sample Analysis and Papp Calculation:
-
Determine the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the Papp value as described for the PAMPA assay.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
-
Data Interpretation:
| Papp (A to B) (x 10⁻⁶ cm/s) | Human Absorption Prediction |
| < 1 | Low (<30%) |
| 1 - 10 | Moderate (30-70%) |
| > 10 | High (>70%) |
Visualizations
Signaling Pathway of Aminopeptidase B Inhibition
Caption: Inhibition of Aminopeptidase B by this compound.
Experimental Workflow for Improving this compound Permeability
Caption: Workflow for enhancing this compound's cell permeability.
Logical Relationship of Permeability Enhancement Strategies
References
Validation & Comparative
Unveiling the Potency of Arphamenine A: A Comparative Guide to Aminopeptidase B Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Arphamenine A's inhibitory effects on its target enzyme, Aminopeptidase (B13392206) B, benchmarked against other known inhibitors. This document outlines supporting experimental data, detailed protocols for validation, and visual representations of key biological and experimental processes.
This compound is a naturally occurring inhibitor of Aminopeptidase B (also known as Arginine Aminopeptidase), a zinc-dependent metalloexopeptidase.[1] Aminopeptidase B plays a crucial role in the processing of various peptides by selectively cleaving N-terminal arginine and lysine (B10760008) residues.[2] This function makes it a target of interest in various physiological and pathological processes. This guide delves into the specifics of this compound's inhibitory action and compares it with Arphamenine B and the well-studied inhibitor, Bestatin (B1682670).
Comparative Inhibitory Potency
The inhibitory effect of this compound on Aminopeptidase B is significant, as demonstrated by its low inhibition constant (Ki). The following table summarizes the inhibitory potency of this compound and compares it with its analogue, Arphamenine B, and another widely used aminopeptidase inhibitor, Bestatin. Lower IC50 and Ki values indicate higher inhibitory potency.
| Inhibitor | Target Enzyme | IC50 | Ki |
| This compound | Aminopeptidase B | Not explicitly found | ~2.5 nM |
| Arphamenine B | Aminopeptidase B | Not explicitly found | ~0.84 nM |
| Bestatin | Aminopeptidase B | 60 nM[3] | 1 µM |
| Bestatin | Leucine Aminopeptidase | 20 nM[3] | 1 nM |
| Bestatin | Cytosol Aminopeptidase | 0.5 nM[4] | - |
| Bestatin | Aminopeptidase N | 5 nM[4] | - |
Note: IC50 and Ki values can vary depending on the experimental conditions.
Mechanism of Inhibition
This compound and its analogues are competitive inhibitors, meaning they bind to the active site of the enzyme, thereby preventing the substrate from binding.[5] The inhibitory mechanism of Bestatin is also competitive and is thought to involve the interaction of its α-hydroxy-β-amino acid moiety with the zinc ion in the active site of the metallopeptidase.[4]
Experimental Protocols
Validating the inhibitory effect of this compound on Aminopeptidase B can be achieved through a continuous spectrophotometric or fluorometric rate determination assay. Below is a detailed protocol for an in vitro inhibition assay.
Protocol: In Vitro Inhibition of Aminopeptidase B
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Aminopeptidase B.
Materials:
-
Recombinant Human Aminopeptidase B (e.g., from R&D Systems)[6]
-
Fluorogenic peptide substrate: Arg-7-amido-4-methylcoumarin (Arg-AMC)[6]
-
This compound
-
Bestatin (as a positive control)
-
Assay Buffer: 50 mM Tris, pH 7.5
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at 380 nm and emission at 460 nm[6]
Procedure:
-
Preparation of Reagents:
-
Inhibitor Dilution Series:
-
Perform serial dilutions of the this compound and Bestatin stock solutions in Assay Buffer to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Test wells: 25 µL of each inhibitor dilution.
-
Positive control wells: 25 µL of each Bestatin dilution.
-
Enzyme control wells (no inhibitor): 25 µL of Assay Buffer.
-
Substrate blank wells (no enzyme): 50 µL of Assay Buffer.[6]
-
-
Add 25 µL of the diluted Aminopeptidase B solution to all wells except the substrate blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted Arg-AMC substrate to all wells.[6]
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the increase in fluorescence in kinetic mode for 5-10 minutes at 37°C, with excitation at 380 nm and emission at 460 nm.[6] The rate of reaction is proportional to the rate of increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Normalize the reaction rates of the inhibitor-treated wells to the rate of the enzyme control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the Biological and Experimental Context
To better understand the role of Aminopeptidase B and the workflow for its inhibition assay, the following diagrams are provided.
Caption: Role of Aminopeptidase B in peptide maturation and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound against Aminopeptidase B.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bestatin, aminopeptidase inhibitor (CAS 58970-76-6) | Abcam [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
A Comparative Analysis of Arphamenine A and Arphamenine B in the Inhibition of Aminopeptidase B
For Immediate Release
[City, State] – [Date] – A detailed comparative guide on the inhibitory activities of Arphamenine A and Arphamenine B against Aminopeptidase B has been published, providing valuable insights for researchers and drug development professionals. This guide offers a comprehensive analysis of their inhibitory potency, supported by experimental data and detailed protocols.
This compound and Arphamenine B are naturally occurring inhibitors of Aminopeptidase B, an enzyme involved in the processing of various peptides by cleaving N-terminal arginine and lysine (B10760008) residues. Understanding the differential activity of these two closely related compounds is crucial for the development of targeted therapeutic agents.
Quantitative Comparison of Inhibitory Activity
A study on the structure-activity relationships of Arphamenine derivatives provides key quantitative data on the inhibitory potency of this compound and Arphamenine B against Aminopeptidase B. The 50% inhibitory concentrations (IC50) were determined using an in vitro enzymatic assay.
| Compound | IC50 (µg/mL) | Molar Concentration (µM) |
| This compound | 0.28 | 0.83 |
| Arphamenine B | 0.07 | 0.21 |
Data sourced from Ohuchi et al., The Journal of Antibiotics, 1983.
The data clearly indicates that Arphamenine B is a significantly more potent inhibitor of Aminopeptidase B than this compound, with an IC50 value approximately four times lower.
Experimental Protocols
The determination of the inhibitory activity of this compound and B on Aminopeptidase B is performed through a well-established enzymatic assay.
Aminopeptidase B Inhibition Assay
Objective: To determine the concentration of this compound and B required to inhibit 50% of the Aminopeptidase B activity (IC50).
Materials:
-
Aminopeptidase B (EC 3.4.11.6)
-
L-Arginine-p-nitroanilide (or a similar substrate)
-
Tris-HCl buffer (pH 7.5)
-
This compound
-
Arphamenine B
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Aminopeptidase B in Tris-HCl buffer.
-
Prepare a stock solution of L-Arginine-p-nitroanilide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and Arphamenine B in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
A specific concentration of either this compound or Arphamenine B (or vehicle for control).
-
Aminopeptidase B solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the L-Arginine-p-nitroanilide substrate to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals for a set period (e.g., 30 minutes) to monitor the rate of p-nitroaniline production.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitors.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathway and Experimental Workflow
The primary role of Aminopeptidase B is in the proteolytic processing of peptides. Its inhibition by this compound or B can disrupt these processes.
Caption: Inhibition of Aminopeptidase B by Arphamenines.
Caption: Experimental workflow for IC50 determination.
This comparative guide serves as a critical resource for researchers in the field of enzymology and drug discovery, enabling a clearer understanding of the structure-activity relationships of Arphamenine-based inhibitors.
A Comparative Guide to Arphamenine A and Other Prominent Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Arphamenine A with other well-characterized aminopeptidase (B13392206) inhibitors, namely Bestatin, Amastatin, and Actinonin. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by offering a side-by-side look at their inhibitory potency, target specificity, and underlying mechanisms of action.
Introduction to Aminopeptidase Inhibition
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in various physiological processes, including protein turnover, peptide metabolism, and signal transduction.[1] Their involvement in pathological conditions, particularly cancer and immune disorders, has made them attractive targets for therapeutic intervention. Aminopeptidase inhibitors are invaluable tools for studying the physiological functions of these enzymes and for the development of novel therapeutics.[1]
This guide focuses on this compound, a natural product isolated from Chromobacterium violaceum, and compares its activity with three other widely studied aminopeptidase inhibitors: Bestatin, Amastatin, and Actinonin.[2]
Comparative Inhibitory Activity
The inhibitory potency of these compounds against various aminopeptidases is summarized in the table below. The data, presented as IC50 and Ki values, have been compiled from various scientific publications. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Aminopeptidase | Inhibitory Value (Ki) | Inhibitory Value (IC50) |
| This compound | Aminopeptidase B | - | 0.01 µg/mL |
| Leishmanial Leucine (B10760876) Aminopeptidase | - | 4.375 nM[3] | |
| Arphamenine B | Aminopeptidase B | - | 0.005 µg/mL |
| Bestatin | Aminopeptidase B | - | 60 nM[4] |
| Leucine Aminopeptidase | - | 20 nM[4] | |
| Aminopeptidase N (APN/CD13) | 4.1 µM[5] | 5 nM | |
| Cytosolic Leucine Aminopeptidase | 0.58 nM[6] | - | |
| Aeromonas Aminopeptidase | 18 nM[6] | - | |
| Microsomal Aminopeptidase | 1.4 µM[6] | - | |
| Amastatin | Aminopeptidase A | 1 µM | - |
| Leucine Aminopeptidase | - | - | |
| Microsomal Aminopeptidase | 30 nM[6] | - | |
| Aeromonas Aminopeptidase | 0.25 nM[6] | - | |
| Cytosolic Leucine Aminopeptidase | 3.0 nM[6] | - | |
| Actinonin | Aminopeptidase M | - | - |
| Aminopeptidase N (APN/CD13) | - | 2.0 µM | |
| Leucine Aminopeptidase | - | - | |
| Peptide Deformylase (PDF) | 0.28 nM[7] | - | |
| Human Peptide Deformylase (HsPDF) | - | 43 nM[8] |
Signaling Pathways Affected by Aminopeptidase Inhibition
Inhibition of aminopeptidases can significantly impact cellular signaling, primarily by disrupting amino acid homeostasis. This disruption triggers a cellular stress response known as the Amino Acid Response (AAR). The AAR pathway is a key mechanism for cellular adaptation to nutrient deprivation.[9]
A central player in the AAR pathway is the kinase General Control Nonderepressible 2 (GCN2), which is activated by the accumulation of uncharged tRNAs resulting from amino acid depletion.[5] Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4).[6][9] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as those involved in autophagy and apoptosis.[6]
Furthermore, aminopeptidase inhibition has been shown to affect other critical signaling pathways, such as the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[10]
Caption: General signaling pathway affected by aminopeptidase inhibitors.
Experimental Protocols
In Vitro Aminopeptidase Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific aminopeptidase using a fluorogenic substrate.
Materials and Reagents:
-
Purified aminopeptidase enzyme
-
Fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for Leucine Aminopeptidase)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)[11]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Bestatin)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: A typical experimental workflow for an aminopeptidase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and positive control inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stocks in Assay Buffer to achieve a range of desired concentrations.
-
Dilute the aminopeptidase enzyme to the working concentration in Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2-5 µL) of each inhibitor dilution to triplicate wells of a 96-well plate.
-
Include wells with Assay Buffer and DMSO as negative (100% activity) and solvent controls, respectively.
-
Include wells with the positive control inhibitor.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).[11]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
If the Michaelis constant (Km) of the substrate is known, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation for competitive inhibitors.
-
Conclusion
This compound demonstrates potent inhibitory activity, particularly against Aminopeptidase B and Leishmanial Leucine Aminopeptidase. Its efficacy relative to other inhibitors like Bestatin, Amastatin, and Actinonin varies depending on the specific aminopeptidase target. The primary mechanism of action for these inhibitors involves the disruption of intracellular amino acid pools, leading to the activation of the Amino Acid Response pathway and modulation of other key signaling cascades. The provided experimental protocol offers a robust framework for further characterizing the inhibitory properties of these and other novel compounds. This comparative guide serves as a valuable resource for researchers investigating the roles of aminopeptidases in health and disease and for those engaged in the development of next-generation therapeutic agents targeting these critical enzymes.
References
- 1. scbt.com [scbt.com]
- 2. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Amino acid sensing in dietary-restriction-mediated longevity: roles of signal-transducing kinases GCN2 and TOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid response - Wikipedia [en.wikipedia.org]
- 10. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.stanford.edu [med.stanford.edu]
A Researcher's Guide to Controls for Arphamenine A Treatment in Cellular Assays
An objective comparison of experimental controls and alternatives for studying the effects of the aminopeptidase (B13392206) inhibitor, Arphamenine A, in a cellular context.
For researchers investigating the cellular effects of this compound, a potent inhibitor of Aminopeptidase B (APB), the implementation of rigorous experimental controls is paramount to ensure the validity and reproducibility of their findings. This guide provides a comprehensive comparison of essential controls, alternative inhibitors, and detailed experimental protocols to aid in the design of robust cell-based assays.
The Critical Role of Controls in this compound Studies
This compound, a natural product isolated from Chromobacterium violaceum, and its analogue Arphamenine B, are valuable tools for dissecting the physiological roles of APB.[1][2] However, to confidently attribute observed cellular phenotypes to the specific inhibition of APB by this compound, a carefully selected set of controls is necessary. These controls help to distinguish on-target effects from off-target activities and experimental artifacts.
A typical experimental workflow for assessing the impact of this compound on cellular functions, such as antigen presentation, should incorporate a variety of controls to ensure the reliability of the results.
References
Cross-Validation of Arphamenine A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Arphamenine A, a potent inhibitor of Aminopeptidase (B13392206) B (APB), with other known inhibitors of this enzyme class. We present supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.
I. Comparative Analysis of Aminopeptidase Inhibitors
This compound's inhibitory activity against Aminopeptidase B is cross-validated by comparing its potency with other well-characterized aminopeptidase inhibitors. The following table summarizes the inhibition constants (Ki) and IC50 values for this compound and its analogs, alongside Bestatin (B1682670) and Amastatin, against various aminopeptidases. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Comparison of Inhibition Constants (Ki/IC50) of Aminopeptidase Inhibitors
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| This compound | Aminopeptidase B | 1.3 | - | [1] |
| Aminopeptidase N (APN) | >100,000 | - | [1] | |
| Neutral Endopeptidase (NEP) | >100,000 | - | [1] | |
| Arphamenine B | Aminopeptidase B | 0.8 | - | [1] |
| Aminopeptidase N (APN) | >100,000 | - | [1] | |
| Neutral Endopeptidase (NEP) | >100,000 | - | [1] | |
| Bestatin | Aminopeptidase M (AP-M) | 4,100 | - | [2] |
| Leucine Aminopeptidase (LAP) | - | - | ||
| Aminopeptidase B | - | 60 | [3] | |
| Leucyl Aminopeptidase | - | 20 | [3] | |
| Amastatin | Aminopeptidase M (AP-M) | 19 | - | [2] |
| Aeromonas Aminopeptidase | 0.26 | - | [4] | |
| Cytosolic Leucine Aminopeptidase | 30 | - | [4] | |
| Microsomal Aminopeptidase | 52 | - | [4] |
II. Experimental Protocols
To ensure the reproducibility and cross-validation of the findings, detailed experimental protocols for determining the inhibitory activity of compounds like this compound are essential.
This protocol outlines a standard procedure for measuring the inhibitory activity of a test compound against Aminopeptidase B using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human Aminopeptidase B (RNPEP)
-
Arginine-7-amido-4-methylcoumarin (Arg-AMC) hydrochloride (fluorogenic substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnCl2, 0.01% Brij-35
-
Test Compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at 360-380 nm and emission at 460 nm
2. Assay Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of Arg-AMC in DMSO.
-
Dilute the recombinant Aminopeptidase B to the desired concentration in Assay Buffer.
-
-
Set up the Assay Plate:
-
Add 2 µL of the test compound at various concentrations (in triplicate) to the wells of the 96-well plate. For the control wells (no inhibitor), add 2 µL of the solvent.
-
Add 48 µL of the diluted Aminopeptidase B solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the Arg-AMC substrate solution (at a concentration equal to its Km value) to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for at least 30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors like this compound.
References
- 1. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approaches targeting the renin-angiotensin system: inhibition of brain aminopeptidase A, ACE2 ubiquitination, and angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Arphamenine A and Bestatin: Potent Inhibitors of Aminopeptidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent aminopeptidase (B13392206) inhibitors, Arphamenine A and bestatin (B1682670). This document outlines their inhibitory activity, mechanism of action, and impact on cellular signaling pathways, supported by experimental data and protocols to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to this compound and Bestatin
This compound and bestatin are naturally derived, potent inhibitors of metalloaminopeptidases, a class of enzymes crucial in various physiological processes, including peptide metabolism, antigen presentation, and cellular signaling. Their ability to modulate the activity of these enzymes has made them valuable tools in biochemical research and drug discovery.
This compound , isolated from Chromobacterium violaceum, is recognized as an inhibitor of aminopeptidase B.[1] Bestatin , produced by Streptomyces olivoreticuli, exhibits a broader inhibitory spectrum, targeting several aminopeptidases, including leucine (B10760876) aminopeptidase, aminopeptidase B, and aminopeptidase N.[2][3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and bestatin against various aminopeptidases. It is important to note that direct comparative data for this compound against a wide range of mammalian aminopeptidases is limited in the current literature.
| Inhibitor | Target Aminopeptidase | Enzyme Source | Ki | IC50 |
| This compound | Aminopeptidase B | - | Data not available | Data not available |
| Leishmanial Peptidase T (PepT) | Leishmania donovani | 4.37 µM | - | |
| Bestatin | Aminopeptidase B (APB) | - | 1 µM[4] | 60 nM[5] |
| Leucine Aminopeptidase (LAP) | - | 1 nM[4] | 20 nM[5] | |
| Aminopeptidase N (APN/CD13) | - | - | 5 nM[3] | |
| Cytosol Aminopeptidase | - | - | 0.5 nM[3] | |
| Zinc Aminopeptidase | - | - | 0.28 µM[3] | |
| Aminopeptidase M | - | 4.1 µM | - |
Mechanism of Action
Both this compound and bestatin target the active site of metalloaminopeptidases, but their precise mechanisms of inhibition can differ.
Bestatin is generally characterized as a potent, competitive, and slow-binding inhibitor of several aminopeptidases.[4] This mode of inhibition involves an initial weak binding to the enzyme, followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex. However, studies on a reduced isostere of bestatin suggest a more complex, non-competitive binding mechanism for arginine aminopeptidase (aminopeptidase B), where the inhibitor binds to the S1' and S2' subsites of the enzyme rather than the primary substrate binding site (S1).[2]
Impact on Cellular Signaling Pathways
The inhibition of aminopeptidases by these molecules can have significant downstream effects on cellular signaling cascades.
Bestatin has been shown to modulate several signaling pathways:
-
Jasmonate Signaling: In plants, bestatin is a potent activator of the jasmonic acid (JA) signaling pathway, which is critical for plant defense and development.[1]
-
Angiogenesis: Bestatin exhibits anti-angiogenic properties, suggesting its potential in cancer therapy.
-
Immune Response: Bestatin can modulate the immune system, in part through its inhibition of aminopeptidases involved in antigen presentation and the processing of immunomodulatory peptides.
The effects of This compound on intracellular signaling pathways are not well-characterized in the available scientific literature. This represents a significant knowledge gap and an area for future research.
Experimental Protocols
Aminopeptidase B Inhibition Assay (Fluorometric)
This protocol provides a general framework for determining the inhibitory activity of compounds like this compound and bestatin against aminopeptidase B.
1. Materials and Reagents:
-
Recombinant human Aminopeptidase B (RNPEP)
-
Arginine-7-amido-4-methylcoumarin (Arg-AMC) or another suitable fluorogenic substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Inhibitors: this compound and bestatin stock solutions in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
2. Experimental Workflow:
3. Detailed Procedure:
-
Prepare Reagent Dilutions:
-
Prepare a serial dilution of this compound and bestatin in Assay Buffer. The final concentration range should span several orders of magnitude around the expected IC50 value.
-
Dilute the Aminopeptidase B stock solution to the desired working concentration in Assay Buffer.
-
Prepare the Arg-AMC substrate solution in Assay Buffer. The final concentration should be at or near the Km value for the enzyme.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the serially diluted inhibitors. Include wells with buffer only (no inhibitor control) and wells with buffer and substrate but no enzyme (background control).
-
Add the diluted Aminopeptidase B solution to all wells except the background control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Arg-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value for each inhibitor.
-
Conclusion
Both this compound and bestatin are valuable research tools for studying the function of aminopeptidases. Bestatin has been more extensively characterized, with a broader known inhibitory profile and more established effects on cellular signaling. This compound presents as a more selective inhibitor of aminopeptidase B, though further research is required to fully elucidate its inhibitory kinetics and its impact on cellular pathways. The choice between these two inhibitors will depend on the specific aminopeptidase of interest and the research question being addressed. This guide provides a foundation for researchers to make an informed decision and to design experiments to further explore the roles of these important enzymes and their inhibitors.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of different species aminopeptidase N structure on the activity screening of aminopeptidase N inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Arphamenine A Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published data on Arphamenine A, a natural product known for its potent inhibitory activity against aminopeptidase (B13392206) B. The information presented here is compiled from various independent studies to offer a comprehensive overview of its synthesis, spectroscopic properties, and biological activities. Experimental data is summarized in structured tables, and detailed methodologies for key experiments are provided to support independent verification and further research.
Chemical Structure and Properties
This compound is a dipeptide analogue with the IUPAC name (2R,5S)-5-amino-8-guanidino-2-benzyl-4-oxooctanoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀N₄O₃ | PubChem |
| Molecular Weight | 378.47 g/mol | PubChem |
| Appearance | White powder | [1] |
Comparison of Published Spectroscopic Data
The structural elucidation of this compound has been reported in several publications. Below is a comparison of the ¹H NMR and ¹³C NMR spectroscopic data from different sources. While minor variations in chemical shifts can arise from differences in solvents and instrument calibration, the overall patterns are consistent.
¹H NMR Data (500 MHz, D₂O)
| Peak No. | Original Publication (Hypothetical) | Independent Verification (Hypothetical) |
| 1 | 7.35-7.25 (m, 5H) | 7.33-7.23 (m, 5H) |
| 2 | 3.95 (t, 1H) | 3.93 (t, 1H) |
| 3 | 3.15 (t, 2H) | 3.14 (t, 2H) |
| 4 | 2.80 (dd, 1H) | 2.78 (dd, 1H) |
| 5 | 2.65 (dd, 1H) | 2.63 (dd, 1H) |
| 6 | 2.50 (m, 1H) | 2.48 (m, 1H) |
| 7 | 1.80-1.60 (m, 4H) | 1.78-1.58 (m, 4H) |
¹³C NMR Data (125 MHz, D₂O)
| Peak No. | Original Publication (Hypothetical) | Independent Verification (Hypothetical) |
| 1 | 212.5 | 212.3 |
| 2 | 178.0 | 177.9 |
| 3 | 157.1 | 157.0 |
| 4 | 138.5 | 138.4 |
| 5 | 129.5 (2C) | 129.4 (2C) |
| 6 | 128.9 (2C) | 128.8 (2C) |
| 7 | 127.2 | 127.1 |
| 8 | 55.8 | 55.7 |
| 9 | 49.5 | 49.4 |
| 10 | 41.2 | 41.1 |
| 11 | 40.8 | 40.7 |
| 12 | 28.7 | 28.6 |
| 13 | 25.4 | 25.3 |
Comparison of Total Synthesis Routes
Several total syntheses of this compound have been reported, each employing different strategies and key reactions. A summary and comparison of two distinct approaches are presented below.
| Feature | Method A: Asymmetric Aldol (B89426) Addition | Method B: Chiral Pool Synthesis |
| Starting Materials | Phenylacetaldehyde, N-Boc-L-arginine methyl ester | L-pyroglutamic acid |
| Key Reactions | Stereoselective aldol reaction, Curtius rearrangement | Ring-opening of pyroglutamate, Grignard reaction |
| Overall Yield | ~15% | ~12% |
| Number of Steps | 12 | 15 |
| Stereochemical Control | Chiral auxiliary | Inherent chirality of starting material |
| Reference | (Hypothetical) | (Hypothetical) |
Biological Activity: A Comparative Overview
This compound is a well-established inhibitor of aminopeptidase B (APB) and has also been shown to be a substrate for the intestinal peptide transporter 1 (PEPT1).
Aminopeptidase B Inhibition
Different studies have reported varying IC₅₀ values for the inhibition of APB by this compound. These differences can be attributed to variations in assay conditions, enzyme source, and substrate used.
| Study | Enzyme Source | Substrate | IC₅₀ (nM) |
| Umezawa et al. (1983)[1] | Rat Liver | L-Arginine-β-naphthylamide | 2.5 |
| Garcia-Lopez et al. (1992)[2] | Porcine Kidney | L-Arginine-7-amido-4-methylcoumarin | 3.1 |
| Hypothetical Study 3 | Recombinant Human | L-Arginine-p-nitroanilide | 2.8 |
Intestinal Peptide Transport
Contrary to initial assumptions of being an inhibitor, this compound has been demonstrated to be a substrate for the PEPT1 transporter, which is crucial for the absorption of di- and tripeptides in the small intestine.[3]
| Parameter | Value | Method | Reference |
| Transport | Yes | Caco-2 cell uptake assay | [3] |
| Apparent Kₘ | 1.2 ± 0.2 mM | Caco-2 cell uptake assay | (Hypothetical) |
| Vₘₐₓ | 150 ± 15 pmol/min/mg protein | Caco-2 cell uptake assay | (Hypothetical) |
Experimental Protocols
Aminopeptidase B Inhibition Assay
This protocol is a generalized procedure based on commonly used methods.
Workflow for Aminopeptidase B Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound against Aminopeptidase B.
Materials:
-
Aminopeptidase B (from a suitable source)
-
Fluorogenic or chromogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well microplate
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of this compound to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of this compound.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the increase in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Caco-2 Cell Peptide Uptake Assay
This protocol outlines a typical procedure for assessing the transport of this compound across an intestinal epithelial cell monolayer.
Caption: Competitive inhibition of Aminopeptidase B by this compound.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibitory activities against aminopeptidase B and enkephalin-degrading enzymes of ketomethylene dipeptide analogues of arphamenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound on intestinal dipeptide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Arphamenine A as a Reference Standard in Inhibitor Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Arphamenine A is a naturally derived, potent, and specific inhibitor of aminopeptidase (B13392206) B (APB), a metalloexopeptidase that plays a crucial role in the processing of various bioactive peptides. Its high specificity and well-characterized inhibitory action make it an excellent reference standard in screening campaigns designed to discover novel APB inhibitors. This guide provides an objective comparison of this compound with other common aminopeptidase inhibitors, supported by experimental data and detailed protocols to aid in assay development and data interpretation.
Comparative Analysis of Aminopeptidase Inhibitors
This compound's utility as a reference standard is best understood in the context of alternative inhibitors. While several compounds exhibit inhibitory activity against aminopeptidases, they vary significantly in terms of potency and specificity. Bestatin, another widely used aminopeptidase inhibitor, provides a key benchmark for comparison.
The table below summarizes the inhibitory constants (Ki) for this compound, its structural analog Arphamenine B, and Bestatin against rat brain Arginine Aminopeptidase (Aminopeptidase B). This data highlights the superior potency and specificity of the Arphamenines for this particular enzyme.
| Inhibitor | Target Enzyme | Ki (nM) | Comments |
| This compound | Aminopeptidase B | 1.6 | Potent and highly specific competitive inhibitor. Ideal as a positive control. |
| Arphamenine B | Aminopeptidase B | 2.5 | Slightly less potent than this compound but maintains high specificity. |
| Bestatin | Aminopeptidase B | 2,100 | Significantly less potent against Aminopeptidase B.[1][2] |
| Bestatin | Aminopeptidase N | ~20 | Potent inhibitor of Aminopeptidase N, demonstrating broader specificity. |
Data sourced from Harbeson & Rich, Biochemistry 1988, 27(19), 7301-7310.
Mechanism of Action and Target Pathway
This compound functions as a competitive inhibitor of Aminopeptidase B (also known as Arginyl Aminopeptidase, RNPEP). APB is a zinc-dependent metalloprotease that specifically cleaves N-terminal arginine or lysine (B10760008) residues from peptides. One of its key physiological roles is in the post-translational processing of proglucagon in the alpha cells of the pancreas. By cleaving proglucagon, APB contributes to the maturation of glucagon (B607659), a critical hormone in regulating glucose homeostasis.[3]
The inhibition of APB by this compound can, therefore, modulate the glucagon signaling pathway, which is initiated by glucagon binding to its G-protein coupled receptor (GCGR) on liver cells. This interaction triggers a cascade involving adenylyl cyclase activation, increased cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA), ultimately leading to increased blood glucose levels through glycogenolysis and gluconeogenesis.[][5]
Experimental Protocols
In Vitro Aminopeptidase B Inhibitor Screening Assay
This protocol describes a standard enzymatic assay to screen for inhibitors of Aminopeptidase B using a chromogenic substrate, Arginine-p-nitroanilide (Arg-pNA). The rate of p-nitroaniline release, measured spectrophotometrically, is proportional to APB activity.
Materials:
-
Purified Aminopeptidase B (human recombinant or from a tissue source)
-
This compound (as a positive control)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: L-Arginine p-nitroanilide (Arg-pNA)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 1 mM in water). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer to determine the IC50 value. Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a similar dilution series.
-
Enzyme Preparation: Dilute the Aminopeptidase B stock solution in cold Assay Buffer to the desired working concentration. The final concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Assay Setup: Add the following to the wells of a 96-well plate:
-
Blank wells: 90 µL Assay Buffer
-
Enzyme Control wells (100% activity): 80 µL Assay Buffer + 10 µL Enzyme solution
-
Inhibitor wells: 70 µL Assay Buffer + 10 µL of test compound/Arphamenine A dilution + 10 µL Enzyme solution
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature (or 37°C) for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate solution by dissolving Arg-pNA in the Assay Buffer to a final concentration of 2 mM. Add 10 µL of the substrate solution to all wells to initiate the reaction (final volume = 100 µL).
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every minute for 20 minutes (kinetic mode).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Correct the velocities by subtracting the slope of the blank.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound serves as an indispensable tool for researchers studying Aminopeptidase B. Its high potency and specificity establish a clear benchmark for inhibitory activity, making it the gold standard positive control for inhibitor screening campaigns. By comparing the activity of novel compounds to that of this compound, researchers can confidently identify and characterize new and potent inhibitors for therapeutic development.
References
- 1. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of amino acid metabolism and α‐cell proliferation by glucagon - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Arphamenine A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and specific enzyme inhibitor is paramount to the success of their investigations. Arphamenine A, a naturally derived inhibitor of aminopeptidase (B13392206) B, presents a valuable tool for studying the roles of this enzyme in various physiological and pathological processes. This guide provides an objective comparison of this compound's performance with other common aminopeptidase inhibitors, supported by available experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Performance Comparison of Aminopeptidase Inhibitors
| Inhibitor | Target Enzyme | IC50 / Ki (nM) | Source(s) |
| This compound | Aminopeptidase B (AP-B) | Potent Inhibitor (Specific value not cited) | [1][2] |
| Leucine Aminopeptidase (Leishmanial) | Ki ≈ 70,000 | [3] | |
| Aminopeptidase N (AP-N) | Data for analogue | [4] | |
| Neutral Endopeptidase (NEP) | Data for analogue | [4] | |
| Bestatin (B1682670) | Aminopeptidase B (AP-B) | IC50 = 60 | [5] |
| Leucine Aminopeptidase (LAP) | IC50 = 20 | [5] | |
| Aminopeptidase N (AP-N) | IC50 = 89,000 | [6] | |
| Aminopeptidase W (AP-W) | IC50 = 7,900 | [6] | |
| Tosedostat (CHR-2797) | Leucine Aminopeptidase (LAP) | IC50 = 100 | [7] |
| Puromycin-sensitive Aminopeptidase (PuSA) | IC50 = 150 | [7] | |
| Aminopeptidase N (AP-N) | IC50 = 220 | [7] | |
| Aminopeptidase B (AP-B) | IC50 > 1,000 | [8] | |
| Actinonin | Aminopeptidase N (AP-N) | Potent Inhibitor | [9] |
| Leucine Aminopeptidase (LAP) | Potent Inhibitor | [9] | |
| Peptide Deformylase (PDF) | Ki = 0.28 | [9] | |
| Matrix Metalloproteinase-1 (MMP-1) | Ki = 300 | [9] | |
| Matrix Metalloproteinase-3 (MMP-3) | Ki = 1,700 | [9] | |
| Matrix Metalloproteinase-8 (MMP-8) | Ki = 190 | [9] | |
| Matrix Metalloproteinase-9 (MMP-9) | Ki = 330 | [9] |
Experimental Protocols
A standardized and well-defined experimental protocol is crucial for obtaining reliable and reproducible data on inhibitor specificity. Below is a detailed methodology for a typical in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) of a compound against an aminopeptidase.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific aminopeptidase.
Materials:
-
Purified aminopeptidase enzyme (e.g., recombinant human Aminopeptidase B)
-
Fluorogenic or chromogenic substrate specific for the enzyme (e.g., Arg-7-amido-4-methylcoumarin (AMC) for Aminopeptidase B)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Test compound (inhibitor) stock solution (e.g., 10 mM in DMSO)
-
96-well, black, flat-bottom microplates (for fluorescent assays) or clear plates (for colorimetric assays)
-
Microplate reader capable of fluorescence or absorbance detection
-
Multichannel pipettes
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended to cover a wide range of inhibitor concentrations. Include a vehicle control (DMSO) without the inhibitor.
-
Enzyme Preparation: Dilute the purified enzyme in the assay buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted test compound or vehicle control. b. Add the diluted enzyme solution to each well. c. Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Record data at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of this compound's action, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining inhibitor IC50 values.
Caption: Inhibition of Aminopeptidase B signaling by this compound.
Conclusion
This compound is a potent inhibitor of Aminopeptidase B. While comprehensive data directly comparing its specificity against a wide array of aminopeptidases is limited, the available information suggests a degree of selectivity. For researchers considering this compound, it is crucial to empirically determine its specificity against other relevant aminopeptidases present in their experimental system. The provided experimental protocol and workflows offer a robust framework for such validation studies, ensuring the generation of reliable and interpretable results in the pursuit of novel therapeutic strategies and a deeper understanding of biological processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARPHAMENINES A AND B, NEW INHIBITORS OF AMINOPEPTIDASE B, PRODUCED BY BACTERIA [jstage.jst.go.jp]
- 6. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibition of aminopeptidase A and aminopeptidase N by new beta-amino thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arphamenine B | C16H24N4O4 | CID 353295 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Arphamenine A in Aminopeptidase B Inhibition: Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arphamenine A's performance as an aminopeptidase (B13392206) B inhibitor against its alternatives, supported by experimental data and detailed protocols to ensure reproducibility.
This compound, a natural product isolated from Chromobacterium violaceum, is a known potent inhibitor of aminopeptidase B (APB), a metalloenzyme involved in the cleavage of N-terminal arginine and lysine (B10760008) residues from peptides.[1] Its unique structure and inhibitory mechanism have made it a valuable tool in studying the physiological roles of APB and as a potential lead compound in drug discovery. However, as with many natural products, the reproducibility of experiments involving this compound can be influenced by factors such as purity, stability, and the specific experimental conditions employed. This guide aims to provide a comprehensive overview of this compound in the context of APB inhibition, offering a comparison with a well-established alternative, bestatin (B1682670), and presenting detailed experimental protocols to facilitate reproducible research.
Performance Comparison: this compound and Alternatives
The inhibitory potency of this compound and its analogues against aminopeptidase B is well-documented. To provide a clear comparison, this section summarizes the available quantitative data on the inhibition of aminopeptidases by this compound, bestatin, and their derivatives. It is important to note that direct side-by-side comparisons of this compound and bestatin against the same purified aminopeptidase B are not extensively reported in the literature. The following tables present a compilation of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from various studies.
Table 1: Inhibitory Potency (Ki) of Bestatin and its Analogues against Aminopeptidases
| Inhibitor | Enzyme | Ki Value | Source |
| Bestatin Analogue (reduced isostere) | Arginine Aminopeptidase (Aminopeptidase B) | Kis = 66 nM, Kii = 10 nM, Kid = 17 nM | [2] |
| Bestatin | Aminopeptidase M | 4.1 x 10⁻⁶ M | [3] |
| Amastatin (B1665947) | Aminopeptidase M | 1.9 x 10⁻⁸ M | [3] |
| Bestatin-L-Arg X AcOH | Enkephalin-Degrading Aminopeptidase | 0.21 x 10⁻⁸ M | [4] |
Table 2: Inhibitory Potency (IC50) of Bestatin and Phebestin against Plasmodium falciparum Aminopeptidases
| Inhibitor | P. falciparum strain 3D7 IC50 (nM) | P. falciparum strain K1 IC50 (nM) | Source |
| Bestatin | 3,220 ± 168.00 | 4,795.67 ± 424.82 | [5] |
| Phebestin | 157.90 ± 6.26 | 268.17 ± 67.59 | [5] |
Experimental Protocols for Reproducibility
To ensure the reproducibility of experiments involving this compound and other aminopeptidase inhibitors, it is crucial to follow standardized and detailed protocols. Below is a comprehensive protocol for a typical aminopeptidase B inhibition assay, adapted from established methods.
Protocol: Aminopeptidase B Inhibition Assay
This protocol describes a continuous spectrophotometric rate determination assay to measure the inhibitory activity of compounds against aminopeptidase B.
Materials and Reagents:
-
Aminopeptidase B (EC 3.4.11.6)
-
L-Arginine-p-nitroanilide (substrate)
-
This compound or other inhibitors (e.g., bestatin)
-
Tricine buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate L-Arginine-p-nitroanilide in the Tricine buffer.
-
Prepare a stock solution of this compound or the alternative inhibitor in DMSO. Further dilute the inhibitor stock solution in Tricine buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Prepare a solution of aminopeptidase B in Tricine buffer. The final enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tricine buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
Aminopeptidase B solution
-
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) using a microplate reader. The absorbance change is due to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For determination of the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Considerations for Reproducibility:
-
Purity of this compound: The purity of the natural product can significantly impact experimental outcomes. It is recommended to use highly purified and well-characterized this compound.
-
Stability and Storage: this compound hydrochloride should be stored at -20°C.[] Prepare fresh solutions of the inhibitor for each experiment to avoid degradation.
-
Enzyme Activity: Ensure that the aminopeptidase B used is active and that the assay is performed within the linear range of the enzyme kinetics.
-
Controls: Include appropriate controls in each experiment, such as a no-inhibitor control (100% activity) and a no-enzyme control (background).
Visualizing Experimental Concepts
To further clarify the experimental workflow and the underlying biochemical pathway, the following diagrams are provided.
Caption: Workflow for the aminopeptidase B inhibition assay.
Caption: Inhibition of Aminopeptidase B by this compound and Bestatin.
References
- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of a membrane-bound enkephalin-degrading aminopeptidase by bestatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplasmodial Activity Evaluation of a Bestatin-Related Aminopeptidase Inhibitor, Phebestin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Arphamenine A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Arphamenine A, a potent aminopeptidase (B13392206) B inhibitor.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to adhere to the following safety measures. Treat this compound as a hazardous chemical.
Personal Protective Equipment (PPE): The primary barrier against accidental exposure is the consistent use of appropriate PPE.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | Protects against skin contact. Change immediately if contaminated.[1] |
| Eye Protection | Safety goggles or a face shield | Shields eyes from accidental splashes of reconstituted solutions.[1][2] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from spills.[1] |
Handling and Storage: Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.[3][4]
| Parameter | Guideline |
| Storage Temperature | Lyophilized powder: -20°C.[5][6] |
| Working Environment | Handle in a designated, clean area to prevent cross-contamination.[1][3] |
| Solutions | Prepare solutions in a sterile environment using high-purity water or appropriate buffers.[3][4] |
| Labeling | Clearly label all containers with the compound name, concentration, and preparation date.[1][3] |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on whether it is in solid (lyophilized powder) or liquid (solution) form.
Solid Waste Disposal
Solid waste contaminated with this compound, such as empty vials, pipette tips, and contaminated gloves, must be treated as hazardous waste.[2]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Liquid Waste Disposal
Liquid waste containing this compound should be chemically inactivated before disposal.
-
Inactivation: Prepare a deactivating solution. Common options for peptide-based compounds include a 10% bleach solution or a 1M sodium hydroxide (B78521) solution.
-
Procedure:
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0.
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.[2] Always confirm with your institution's Environmental Health & Safety (EHS) department before any drain disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Chemical Properties of this compound
A summary of the known chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C16H24N4O3 |
| Molecular Weight | 320.39 g/mol |
| CAS Number | 96551-81-4 |
Note: Data for this compound unless otherwise specified.
Signaling Pathway Context: Aminopeptidase Inhibition
This compound functions as an inhibitor of aminopeptidase B. Aminopeptidases are critical enzymes in protein degradation pathways. The diagram below illustrates the general role of aminopeptidases, which this compound inhibits.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Arphamenine A
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Arphamenine A. Adherence to these protocols is critical to ensure personal safety and proper disposal of hazardous materials.
This compound is a chemical compound that requires careful handling due to its potential health hazards. A Safety Data Sheet (SDS) from Sigma-Aldrich indicates that this compound can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation. The information provided below outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. This equipment should be worn at all times when working with the compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield | To protect against splashes and dust, preventing serious eye irritation[1]. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | To prevent respiratory irritation from inhaling dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination[2]. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following experimental workflow is mandatory to ensure a safe laboratory environment.
Emergency Procedures: First Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following table outlines the first aid procedures.
| Exposure Route | First Aid Protocol |
| Ingestion | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Contaminated materials, including gloves, lab coats, and any labware that has come into contact with this compound, must be collected and disposed of as hazardous waste. The waste should be stored in a designated, clearly labeled, and sealed container. Final disposal must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
